4-(Piperidine-1-carbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUKRSBJVVKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378558 | |
| Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-83-4 | |
| Record name | B-[4-(1-Piperidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound featuring a phenylboronic acid moiety coupled to a piperidine ring via a carbonyl linker. This structure positions it as a molecule of interest within medicinal chemistry and drug discovery, leveraging the established roles of both boronic acids as enzyme inhibitors and the piperidine scaffold as a common pharmacophore. Despite its potential, publicly available research detailing the specific biological activity, comprehensive physicochemical properties, and detailed experimental protocols for this compound is notably scarce. This guide synthesizes the available information and provides a foundational understanding of the compound based on data from chemical suppliers and the known properties of its constituent chemical motifs.
Physicochemical Properties
Detailed experimental data for this compound, such as a definitive melting point, boiling point, and solubility, are not consistently reported in publicly accessible scientific literature or databases. The information available is primarily sourced from chemical suppliers and computational predictions.
Table 1: Physicochemical Data for this compound and a Related Derivative
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₁₂H₁₆BNO₃[1] | C₁₈H₂₆BNO₃ |
| Molecular Weight | 233.07 g/mol | 315.21 g/mol |
| CAS Number | 389621-83-4[1] | Not explicitly available |
| Appearance | Not specified | Not specified |
| Melting Point | Not available | 137-141 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Synonyms | 4-(Piperidine-1-carbonyl)benzeneboronic acid, (4-(Piperidin-1-ylcarbonyl)phenyl)boronic acid[1] | 4-(Piperidine)carboxamidophenylboronic acid, pinacol ester |
Synthesis and Methodologies
A specific, detailed, and peer-reviewed synthesis protocol for this compound has not been identified in the performed searches. However, the synthesis of analogous structures suggests a general synthetic route.
General Proposed Synthesis Workflow
The synthesis would likely involve the coupling of a protected 4-bromobenzoyl chloride or a similar activated carboxylic acid derivative with piperidine, followed by a borylation reaction. A plausible, though unverified, synthetic workflow is proposed below.
Experimental Considerations (Hypothetical)
-
Amide Formation: The reaction of 4-bromobenzoyl chloride with piperidine would likely be carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction is typically performed at room temperature.
-
Borylation: The subsequent Miyaura borylation of the aryl bromide would involve a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron, and a base like potassium acetate in an appropriate solvent (e.g., dioxane or DMSO). This reaction is generally heated to ensure completion.
-
Purification: Purification at each step would likely involve standard techniques such as extraction, chromatography (e.g., silica gel column chromatography), and recrystallization.
Biological and Pharmacological Profile
There is a significant absence of published literature detailing the specific biological activities of this compound. While the individual components of the molecule—the piperidine ring and the phenylboronic acid group—are of considerable interest in pharmacology, no studies have been found that evaluate this specific combination.
Potential as an Enzyme Inhibitor
Boronic acids are well-established as reversible inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue. This interaction mimics the transition state of substrate hydrolysis.
References
An In-depth Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound that belongs to the broad class of phenylboronic acids. This class of molecules has garnered significant interest in medicinal chemistry and drug discovery due to the unique chemical properties of the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and inhibitors for various biological targets, particularly enzymes such as serine proteases and kinases. The incorporation of a piperidine-1-carbonyl group introduces a distinct structural and physicochemical profile, potentially influencing its solubility, cell permeability, and interaction with biological macromolecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Structure and Properties
The chemical identity and fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (4-(piperidine-1-carbonyl)phenyl)boronic acid |
| CAS Number | 389621-83-4[1][2] |
| Molecular Formula | C₁₂H₁₆BNO₃[1][2] |
| Molecular Weight | 233.07 g/mol |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O |
| InChI Key | YANLKGUBGFJGJK-UHFFFAOYSA-N |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
4-Carboxyphenylboronic acid
-
Piperidine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Add piperidine (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Note: This is a generalized, hypothetical protocol and would require optimization for actual laboratory synthesis.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not publicly available, its structural features suggest potential applications in several areas of drug discovery.
As an Enzyme Inhibitor
Boronic acids are well-established as inhibitors of various enzymes, particularly serine proteases and kinases. The boronic acid moiety can form a covalent, yet reversible, bond with the hydroxyl group of a catalytic serine residue or interact with the active site of kinases. The piperidine-1-carbonylphenyl portion of the molecule would serve to occupy adjacent binding pockets, thereby influencing the compound's potency and selectivity.
Given the prevalence of kinases as therapeutic targets in oncology, a hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
In Suzuki-Miyaura Cross-Coupling Reactions
Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound can serve as a building block in the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.
Quantitative Data
As of the latest literature review, no specific quantitative biological data, such as IC₅₀ values or enzyme inhibition constants, for this compound has been published in the public domain. Researchers interested in the biological activity of this compound would need to perform their own in vitro and in vivo studies.
Conclusion
This compound is a chemical entity with potential utility in drug discovery and organic synthesis. Its structure combines the reactive boronic acid moiety with a piperidine-containing scaffold, suggesting possible roles as an enzyme inhibitor or a synthetic building block. However, the lack of publicly available biological and detailed synthetic data highlights a gap in the current scientific literature. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics. Professionals in the field are encouraged to consider this molecule as a candidate for screening in relevant biological assays.
References
An In-depth Technical Guide to 4-(1-Piperidinylcarbonyl)benzeneboronic Acid (CAS 389621-83-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Piperidinylcarbonyl)benzeneboronic acid, identified by CAS number 389621-83-4, is a synthetically versatile organoboron compound. It belongs to the class of phenylboronic acids, which are widely recognized for their utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known properties and primary applications of this compound, with a focus on its role as a building block in the synthesis of complex organic molecules relevant to materials science and drug discovery.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 389621-83-4 | N/A |
| Chemical Name | 4-(1-Piperidinylcarbonyl)benzeneboronic acid | N/A |
| Molecular Formula | C₁₂H₁₆BNO₃ | N/A |
| Molecular Weight | 233.07 g/mol | N/A |
| Melting Point | Not explicitly reported. Similar compounds like 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid have a melting point in the range of 136-140 °C. Phenylboronic acid has a melting point of 216-219 °C. | [1] |
| Boiling Point | Data not available. Phenylboronic acids generally decompose at high temperatures. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and poorly soluble in nonpolar solvents like hexanes. | General knowledge on phenylboronic acids |
| pKa | Not explicitly reported. The pKa of phenylboronic acid is approximately 8.8. The presence of the electron-withdrawing amide group at the para position is expected to slightly decrease the pKa, making it a slightly stronger Lewis acid. | General knowledge on substituted phenylboronic acids |
Primary Application: Suzuki-Miyaura Cross-Coupling Reactions
The principal utility of 4-(1-Piperidinylcarbonyl)benzeneboronic acid lies in its function as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems. The piperidine-amide moiety can be incorporated into larger molecules to modulate properties such as solubility, polarity, and biological activity.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involving 4-(1-Piperidinylcarbonyl)benzeneboronic acid can be generalized as follows:
Experimental Protocol: Synthesis of a Biaryl Compound
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with 4-(1-Piperidinylcarbonyl)benzeneboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
4-(1-Piperidinylcarbonyl)benzeneboronic acid (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-(1-Piperidinylcarbonyl)benzeneboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Relevance in Drug Discovery
While 4-(1-Piperidinylcarbonyl)benzeneboronic acid is primarily utilized as a synthetic intermediate, its structural motifs—the phenylboronic acid and the piperidine-amide—are prevalent in molecules with significant biological activities.
Phenylboronic Acid Moiety
Phenylboronic acids and their derivatives have garnered attention for their diverse biological activities.[2] They are known to interact with diols, a property that has been exploited for various biomedical applications.
-
Enzyme Inhibition: Boronic acids can act as inhibitors of various enzymes, particularly serine proteases.[2]
-
Targeted Drug Delivery: The ability of phenylboronic acids to form reversible covalent bonds with sialic acids, which are often overexpressed on the surface of cancer cells, makes them attractive for targeted cancer therapy.[2]
-
Antimicrobial Activity: Some phenylboronic acid derivatives have demonstrated antibacterial and antibiofilm properties.[3]
Piperidine-Amide Moiety
The piperidine ring is a common scaffold in a vast number of pharmaceuticals and biologically active compounds.[4][5] Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[6]
-
Pharmacological Scaffolding: Piperidine derivatives are found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system-acting agents.[4][7]
-
Modulation of Physicochemical Properties: The piperidine-amide group can be used to fine-tune the solubility, lipophilicity, and hydrogen bonding capacity of a lead compound in drug discovery programs.
It is important to note that while these general activities are associated with the constituent moieties of 4-(1-Piperidinylcarbonyl)benzeneboronic acid, specific biological studies on this particular compound have not been identified in the public literature. Its primary role remains that of a versatile building block for the synthesis of more complex, biologically active molecules.
Conclusion
4-(1-Piperidinylcarbonyl)benzeneboronic acid (CAS 389621-83-4) is a valuable synthetic intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions. Its utility lies in the ability to introduce a phenyl-piperidine-amide functionality into a variety of organic molecules. While direct biological data for this compound is scarce, the known pharmacological importance of its constituent moieties suggests its potential as a building block in the design and synthesis of novel therapeutic agents and functional materials. The experimental protocols and conceptual diagrams provided in this guide are intended to support researchers in the effective application of this versatile chemical tool.
References
- 1. 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 389621-81-2 Cas No. | 4-[(Pyrrolidin-1-yl)carbonyl]benzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Piperidine-Containing Boronic Acids: A Technical Guide to Their Biological Activity
For Immediate Release
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs has given rise to novel therapeutic candidates with enhanced potency and selectivity. This technical guide delves into the burgeoning field of piperidine-containing boronic acids, a class of compounds demonstrating significant promise across various therapeutic areas, including oncology and infectious diseases. By leveraging the favorable pharmacokinetic properties of the piperidine scaffold and the unique enzyme-inhibiting capabilities of the boronic acid warhead, these hybrid molecules offer a powerful platform for developing next-generation therapeutics.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and central nervous system penetration.[1] Concurrently, the discovery of bortezomib, a boronic acid-based proteasome inhibitor, has catalyzed immense interest in organoboron compounds as potent and often reversible inhibitors of key enzymatic targets.[2][3] The boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent bond with catalytic serine or threonine residues in enzyme active sites, a mechanism central to its therapeutic effect.[4][5]
This guide provides an in-depth analysis of the biological activities of piperidine-containing boronic acids, with a focus on their anticancer and antimicrobial properties. It summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Section 1: Anticancer Activity
The conjugation of a piperidine-containing structure, such as the natural alkaloid piperine, with a dipeptidyl boronic acid creates hybrid molecules with potent cytotoxic effects against various cancer cell lines. These compounds are designed to target the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of novel piperine-dipeptidyl boronic acid analogs has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 1 (Piperine-dipeptidyl boronic acid) | HeLa | Cervical Cancer | 15.2 ± 0.8 |
| MCF-7 | Breast Cancer | 21.4 ± 1.1 | |
| MIA PaCa-2 | Pancreatic Cancer | 3.1 ± 0.3 | |
| Compound 2 (Tetrahydro piperine analog) | HeLa | Cervical Cancer | 29.3 ± 1.5 |
| MCF-7 | Breast Cancer | 35.6 ± 1.9 | |
| MIA PaCa-2 | Pancreatic Cancer | 13.5 ± 0.7 | |
| Compound 3 (Tetrabromo piperine analog) | HeLa | Cervical Cancer | 38.1 ± 2.1 |
| MCF-7 | Breast Cancer | 41.2 ± 2.5 | |
| MIA PaCa-2 | Pancreatic Cancer | 24.2 ± 1.4 | |
| Data sourced from Venugopal DVR, et al., 2014. |
Notably, the unmodified piperine-dipeptidyl boronic acid (Compound 1) demonstrated the most potent activity, particularly against the MIA PaCa-2 pancreatic cancer cell line. Hydrogenation or bromination of the piperine backbone (Compounds 2 and 3) resulted in reduced cytotoxic activity.
Mechanism of Action: Proteasome Inhibition and NF-κB Pathway
Dipeptidyl boronic acids are potent inhibitors of the 20S proteasome, a multi-catalytic enzyme complex responsible for degrading ubiquitinated proteins.[6][7] The boronic acid moiety forms a reversible covalent bond with the catalytic N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the proteasome.[8] This inhibition blocks the degradation of key cellular proteins, including the inhibitor of NF-κB (IκBα).[5][9]
Under normal conditions, IκBα sequesters the NF-κB transcription factor in the cytoplasm. When the proteasome is inhibited, IκBα is not degraded, preventing NF-κB from translocating to the nucleus.[10] This blockade of NF-κB activation halts the transcription of genes involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells.[9]
References
- 1. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential Derivatives of 4-(Piperidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(Piperidine-1-carbonyl)phenylboronic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide explores the potential for generating a diverse library of derivatives from this core structure, focusing on synthetic strategies, potential biological targets, and structure-activity relationship (SAR) insights. The unique combination of a piperidine ring, a benzamide linker, and a boronic acid warhead offers a versatile platform for targeting a range of enzymes and receptors implicated in various disease states. This document provides a roadmap for researchers to unlock the therapeutic potential of this compound class.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The this compound molecule combines three key pharmacophoric elements that are prevalent in numerous approved drugs and clinical candidates. The piperidine moiety is a common feature in centrally active agents and provides a handle for modulating physicochemical properties such as solubility and lipophilicity. The benzamide linkage offers a rigid scaffold for presenting substituents in a defined spatial orientation. Finally, the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with active site serine, threonine, or lysine residues in enzymes, making it an effective "warhead" for enzyme inhibitors.[1][2]
Derivatives of this core structure are anticipated to have applications in oncology, infectious diseases, and inflammatory conditions by targeting key enzymes such as proteases, kinases, and metabolic enzymes.
Proposed Synthetic Strategies for Derivatization
The modular nature of this compound allows for systematic chemical modifications at three primary locations: the piperidine ring, the phenyl ring, and the boronic acid moiety.
Modification of the Piperidine Ring
Substituents on the piperidine ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
-
General Protocol for N-Alkylation/Acylation of Piperidine Precursors: Prior to the amide bond formation, the piperidine nitrogen can be functionalized. A general protocol would involve the reaction of a piperidine derivative with an appropriate electrophile.
-
Suzuki-Miyaura Coupling for Arylpiperidines: Aryl groups can be introduced at various positions of the piperidine ring, often starting from a corresponding halo-piperidine derivative, via Suzuki-Miyaura cross-coupling with an appropriate boronic acid.[3]
Substitution on the Phenyl Ring
Modifications to the phenyl ring can modulate electronic properties and provide additional interaction points with the target protein.
-
General Protocol for Suzuki-Miyaura Coupling: Starting from a bromo-substituted precursor, various aryl or heteroaryl groups can be introduced onto the phenyl ring using palladium-catalyzed Suzuki-Miyaura coupling.
Modification of the Boronic Acid Moiety
The boronic acid can be converted to boronate esters to improve stability, membrane permeability, and oral bioavailability, effectively acting as a prodrug.
-
General Protocol for Boronate Ester Formation: this compound can be reacted with a suitable diol, such as pinacol or a sugar derivative, in an appropriate solvent to yield the corresponding boronate ester.
Potential Biological Targets and Structure-Activity Relationships (SAR)
Based on the known activities of related benzamide and boronic acid-containing compounds, several classes of enzymes represent high-priority targets for derivatives of this compound.
Serine Proteases
Acylamino boronic acids are known to be potent inhibitors of serine proteases like chymotrypsin and elastase.[4] The boronic acid moiety acts as a transition-state analog, forming a stable adduct with the catalytic serine residue.
Hypothetical SAR:
-
Piperidine Substituents: Bulky or hydrophobic substituents on the piperidine ring may enhance binding to the S1 pocket of the protease.
-
Phenyl Ring Substituents: Electron-withdrawing groups on the phenyl ring could increase the Lewis acidity of the boron atom, enhancing its interaction with the catalytic serine.
HIV-1 Protease
Boronic acid-containing compounds have shown potent inhibitory activity against HIV-1 protease.[5][6] The replacement of a carboxylic acid with a boronic acid has been shown to improve antiviral activity in some cases.
Hypothetical SAR:
-
The piperidine moiety could be designed to interact with the S2' subsite of the enzyme.
-
The overall lipophilicity of the molecule will be crucial for cell penetration and antiviral efficacy.
Beta-Lactamases
Boronic acid transition state inhibitors are a promising strategy to combat antibiotic resistance by inhibiting beta-lactamases.[7]
Hypothetical SAR:
-
The piperidine-carbonyl portion of the molecule can be optimized to mimic the acyl side chain of beta-lactam antibiotics, targeting the active site of the enzyme.
Experimental Protocols
General Procedure for Amide Coupling
To a solution of 4-boronobenzoic acid (1.0 eq) in a suitable solvent such as DMF, is added a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq). The mixture is stirred at room temperature for 10 minutes, followed by the addition of the desired piperidine derivative (1.1 eq). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified by standard chromatographic techniques.
In Vitro Enzyme Inhibition Assay (General)
The inhibitory activity of the synthesized derivatives would be evaluated using a relevant in vitro enzyme assay. For example, for a serine protease, a fluorogenic substrate would be used. The assay would be performed in a 96-well plate format. The compounds would be pre-incubated with the enzyme for a specified time, and the reaction would be initiated by the addition of the substrate. The fluorescence would be monitored over time using a plate reader. IC50 values would be calculated from the dose-response curves.
Data Presentation
As this guide focuses on the potential derivatives, the following tables are presented as templates for organizing future experimental data.
Table 1: Synthetic Derivatives of this compound
| Compound ID | R1 (Piperidine) | R2 (Phenyl) | Boronic Acid Moiety |
| Core | H | H | B(OH)₂ |
| Example 1 | 4-Methyl | H | B(OH)₂ |
| Example 2 | H | 3-Chloro | B(OH)₂ |
| Example 3 | H | H | B(pinacol) |
Table 2: In Vitro Biological Activity of Derivatives
| Compound ID | Target Enzyme IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| Core | - | - | - |
| Example 1 | - | - | - |
| Example 2 | - | - | - |
| Example 3 | - | - | - |
Visualizations
Synthetic Pathways
Caption: Proposed synthetic routes for derivatization.
Logical Relationships for SAR
Caption: Hypothesized structure-activity relationships.
Conclusion
The this compound scaffold holds considerable promise for the development of novel, potent, and selective therapeutic agents. This guide outlines a rational approach for the design, synthesis, and evaluation of its derivatives. By systematically exploring the chemical space around this core structure, researchers can potentially identify novel drug candidates for a variety of diseases. The combination of a privileged piperidine moiety with a versatile boronic acid warhead provides a strong foundation for future drug discovery efforts.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 4. Acylamino boronic acids and difluoroborane analogues of amino acids: potent inhibitors of chymotrypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Ascendant Role of Substituted Phenylboronic Acids in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Substituted phenylboronic acids have emerged from the realm of synthetic organic chemistry to become a versatile and powerful scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with diols and certain amino acid residues has paved the way for innovative therapeutic and diagnostic agents. This in-depth guide explores the core applications of these compounds as enzyme inhibitors, in targeted drug delivery systems, and as sensitive biosensors, providing researchers with the foundational knowledge to harness their potential in drug discovery and development.
Enzyme Inhibition: A Covalent Approach to Therapeutic Intervention
The electrophilic nature of the boron atom in phenylboronic acids allows them to act as potent and often selective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. This inhibitory action typically involves the formation of a stable, yet reversible, tetrahedral intermediate with a key active site residue.
Proteasome Inhibition in Cancer Therapy
The proteasome, a multi-catalytic protease complex crucial for protein degradation, is a prime target in cancer therapy. Its inhibition leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing cancer cell death.
Bortezomib , a dipeptide boronic acid, is a landmark example of a successful proteasome inhibitor. It primarily targets the chymotrypsin-like activity of the 26S proteasome.[1] By reversibly binding to the active site threonine residue, Bortezomib disrupts the ubiquitin-proteasome pathway.[1] A critical consequence of this inhibition is the stabilization of IκB, an inhibitor of the NF-κB transcription factor.[1][2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell survival and proliferation.[1][2]
The mechanism of action of Bortezomib also involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further contributing to its potent anti-cancer activity.[2]
References
The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs and natural products.[1][2] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug design and activity, detailing its impact on physicochemical properties, structure-activity relationships (SAR) across various therapeutic areas, and key experimental methodologies for synthesis and evaluation.
Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional space for binding to diverse biological targets.
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. It is miscible with water and also soluble in many organic solvents.[4] This balanced solubility can be fine-tuned through substitution to optimize a drug's ability to cross biological membranes and interact with its target.
-
Metabolic Stability: The piperidine ring is generally metabolically stable. However, the positions adjacent to the nitrogen atom can be susceptible to metabolism by cytochrome P450 enzymes.[5] This understanding allows medicinal chemists to design more robust molecules by modifying these positions.
A summary of the physicochemical properties of selected piperidine-containing drugs is presented in Table 1.
Table 1: Physicochemical Properties of Selected Piperidine-Containing Drugs
| Drug | Therapeutic Class | pKa | LogP |
| Methylphenidate | CNS Stimulant | 8.8 | 2.0 |
| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 |
| Haloperidol | Antipsychotic | 8.7 | 4.3 |
| Risperidone | Antipsychotic | 8.3 | 3.3 |
| Fentanyl | Opioid Analgesic | 8.4 | 4.0 |
| Paroxetine | Antidepressant (SSRI) | 9.8 | 3.4 |
Therapeutic Applications and Structure-Activity Relationships (SAR)
The piperidine moiety is a key component in a wide range of therapeutic agents. The following sections explore its role in several major drug classes, summarizing key structure-activity relationships and quantitative data.
Central Nervous System (CNS) Agents
Piperidine-containing compounds are prominent in both typical and atypical antipsychotics. They often play a crucial role in binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic activity.
Structure-Activity Relationship (SAR) Observations:
-
The basic nitrogen of the piperidine ring is often involved in a key salt bridge interaction with an aspartate residue in the D2 receptor.
-
Substituents on the piperidine ring can modulate receptor selectivity and affinity. For example, the nature and length of the linker between the piperidine and an aromatic moiety can influence the balance of D2 and 5-HT2A antagonism.
Table 2: Receptor Binding Affinities (Ki, nM) of Piperidine-Containing Antipsychotics
| Drug | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| Haloperidol | 1.5 | 25 |
| Risperidone | 3.1 | 0.16 |
| Paliperidone | 0.6 | 0.2 |
| Melperone | 100 | 25 |
Data compiled from multiple sources.[6][7]
Signaling Pathway of Atypical Antipsychotics:
Atypical antipsychotics, many of which contain a piperidine moiety, modulate dopamine and serotonin signaling pathways. Their therapeutic effect is believed to arise from a combination of D2 receptor antagonism in the mesolimbic pathway and 5-HT2A receptor antagonism in the mesocortical pathway.
Caption: Signaling pathway of atypical antipsychotics.
Donepezil, a leading treatment for Alzheimer's disease, features a piperidine ring that is crucial for its mechanism of action as an acetylcholinesterase (AChE) inhibitor.[8]
Mechanism of Action:
Donepezil is a reversible, non-competitive inhibitor of AChE.[9] The piperidine nitrogen is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the indanone moiety binds to the catalytic active site (CAS). This dual binding contributes to its high potency and selectivity. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is believed to improve cognitive function.[10]
Table 3: Inhibitory Activity of Donepezil
| Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 6.7 |
| Butyrylcholinesterase (BuChE) | 7,400 |
Data represents typical values and may vary depending on the assay conditions.
Signaling Pathway of Acetylcholinesterase Inhibitors:
Caption: Mechanism of action of Donepezil.
Opioid Analgesics
The 4-anilinopiperidine scaffold is the cornerstone of the fentanyl class of potent opioid analgesics. The piperidine ring is essential for orienting the other pharmacophoric elements for optimal interaction with the µ-opioid receptor.
Structure-Activity Relationship (SAR) Observations:
-
The N-phenethyl group is optimal for µ-receptor affinity.
-
The 4-anilino group is critical for activity, and modifications to the aniline ring can significantly impact potency.
-
The acyl group on the aniline nitrogen also plays a key role, with a propionyl group (as in fentanyl) being highly effective.
Table 4: Binding Affinities (Ki, nM) of Fentanyl and Analogs at the µ-Opioid Receptor
| Compound | µ-Opioid Receptor Ki (nM) |
| Fentanyl | 0.38 |
| Sufentanil | 0.02 |
| Alfentanil | 1.1 |
| Remifentanil | 1.4 |
Data compiled from multiple sources.
Anticancer Agents
Piperidine derivatives have emerged as promising anticancer agents, targeting a variety of molecular mechanisms, including enzyme inhibition and the disruption of protein-protein interactions.
Table 5: In Vitro Anticancer Activity (IC50, µM) of Selected Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [11] |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [11] | ||
| HCT116 (Colon) | 0.1 - 15.8 | [11] | ||
| Tetramethylpiperidine-substituted phenazines | WHCO3 (Esophageal) | Tetramethylpiperidine substitution | 0.36 - 0.48 | [12] |
| PLC, HepG2 (Hepatocellular) | ||||
| CaCo2, COLO 320DM, HT29 (Colon) | ||||
| Piperidine-dihydropyridine hybrids | A-549 (Lung) | Dihydropyridine hybrid | 15.94 - 48.04 | [13] |
| MCF-7 (Breast) | 24.68 - 59.12 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key piperidine-containing drug and a representative biological assay.
Synthesis of Fentanyl
The synthesis of fentanyl can be achieved through a three-step process starting from N-benzyl-4-piperidone.[1]
Caption: General workflow for the synthesis of Fentanyl.
Step 1: Synthesis of N-phenyl-N-(1-benzyl-4-piperidyl)amine
-
To a solution of N-benzyl-4-piperidone (1.0 eq) and aniline (1.2 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-phenyl-4-piperidinamine
-
Dissolve N-phenyl-N-(1-benzyl-4-piperidyl)amine (1.0 eq) in ethanol.
-
Add palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Step 3: Synthesis of Fentanyl
-
Dissolve N-phenyl-4-piperidinamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO, a selective µ-opioid agonist).
-
Test compounds (piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound wells: Test compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The piperidine moiety continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, synthetic accessibility, and ability to be incorporated into a wide variety of molecular architectures have solidified its status as a privileged scaffold in drug discovery. A thorough understanding of the structure-activity relationships of piperidine derivatives, coupled with robust synthetic and biological evaluation protocols, will undoubtedly lead to the development of novel and improved therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the critical role of the piperidine ring, offering valuable insights and practical methodologies for researchers dedicated to advancing the field of drug development.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. goodrx.com [goodrx.com]
- 10. scielo.br [scielo.br]
- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Physicochemical Properties of 4-(Piperidine-1-carbonyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound featuring a phenylboronic acid moiety coupled with a piperidine-1-carbonyl group. Phenylboronic acids are a well-established class of compounds with significant applications in organic synthesis, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions. The incorporation of the piperidine amide functionality introduces modifications to the electronic and steric properties of the phenylboronic acid, potentially influencing its reactivity, selectivity, and biological activity. This document provides a comprehensive overview of the available physicochemical properties, experimental protocols, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the parent compound, other parameters are derived from data on closely related analogues or computational predictions due to a lack of comprehensive experimental studies on this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BNO₃ | P&S Chemicals |
| Molecular Weight | 233.07 g/mol | (Calculated) |
| CAS Number | 389621-83-4 | P&S Chemicals |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Predicted: ~8.5 - 9.5 | Based on pKa of similar phenylboronic acids[1] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of phenylboronic acids[2] |
| LogP | Not available |
Note: The pKa of phenylboronic acids is influenced by substituents on the phenyl ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. The piperidine-1-carbonyl group is expected to have a moderate influence on the acidity of the boronic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, general methodologies for the synthesis of arylboronic acids and their subsequent analysis are well-established and can be adapted for this specific compound.
General Synthesis of Arylboronic Acids
A common route for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For this compound, a plausible synthetic pathway would start from 4-bromobenzoyl chloride.
Experimental Steps:
-
Amidation: 4-Bromobenzoyl chloride is reacted with piperidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield 1-(4-bromobenzoyl)piperidine.
-
Metal-Halogen Exchange or Grignard Formation: The resulting 1-(4-bromobenzoyl)piperidine is then subjected to metal-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) or converted to a Grignard reagent using magnesium turnings.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperatures.
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the final product, this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.
-
¹H NMR: Expected signals would include aromatic protons on the phenyl ring, with characteristic splitting patterns, and aliphatic protons of the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the adjacent carbonyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the boron atom), and the aliphatic carbons of the piperidine ring.
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[3][4][5][6]
A general workflow for NMR analysis is depicted below:
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for assessing the purity of organic compounds. A reverse-phase HPLC method would be suitable for this compound.
-
Column: A C18 column is a common choice for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically employed.[7]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) would be appropriate.
Signaling Pathways and Biological Applications
There is currently no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, the broader class of phenylboronic acid derivatives has been explored for various biological applications, primarily due to their ability to form reversible covalent bonds with diols. This property makes them attractive for:
-
Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with a catalytic serine residue. The piperidine-1-carbonyl moiety could be designed to interact with specific pockets within an enzyme's active site, potentially leading to increased potency and selectivity.
-
Carbohydrate Recognition: The boronic acid group can bind to the cis-diol functionalities present in carbohydrates. This has led to their use in sensors for glucose and other sugars.
-
Drug Delivery: Phenylboronic acid-containing molecules have been investigated for targeted drug delivery, particularly to cancer cells that overexpress sialic acid residues on their surface.
The logical relationship for the potential biological activity of this compound is based on the established roles of its core functional groups:
Conclusion
This compound is a compound of interest for researchers in organic synthesis and medicinal chemistry. While specific experimental data on its physicochemical properties and biological activity are limited, its structural features suggest potential applications as a versatile building block and a candidate for biological screening. The general protocols for the synthesis and analysis of arylboronic acids provide a solid foundation for further investigation of this molecule. Future research should focus on the experimental determination of its key physicochemical parameters, the development of optimized synthetic routes, and the exploration of its potential as an enzyme inhibitor or in other biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Piperidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for the compound 4-(Piperidine-1-carbonyl)phenylboronic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups, supported by established principles of spectroscopic interpretation. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, intended to guide researchers in their laboratory work.
Molecular Structure
Chemical Formula: C₁₂H₁₆BNO₃ CAS Number: 389621-83-4 Molecular Weight: 233.07 g/mol
The structure of this compound combines a phenylboronic acid moiety with a piperidine ring linked via an amide bond. This unique combination of functional groups dictates its characteristic spectroscopic features.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 - 7.90 | d | 2H | Aromatic C-H (ortho to -B(OH)₂) |
| ~7.50 - 7.30 | d | 2H | Aromatic C-H (ortho to -C(O)N) |
| ~3.70 - 3.40 | br s | 4H | Piperidine C-H (adjacent to N) |
| ~1.80 - 1.50 | m | 6H | Piperidine C-H (remaining) |
| ~5.00 - 4.50 | br s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~135 | Aromatic C-B |
| ~134 | Aromatic C-H (ortho to -B(OH)₂) |
| ~128 | Aromatic C-H (ortho to -C(O)N) |
| ~130 | Aromatic C-C(O)N |
| ~48, 43 | Piperidine C-N |
| ~26, 25, 24 | Piperidine C-C-C |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2940, 2860 | Medium | Aliphatic C-H stretch (piperidine) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1100 | Medium | C-N stretch |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Method |
| 234.1301 | [M+H]⁺ | ESI+ |
| 256.1120 | [M+Na]⁺ | ESI+ |
| 232.1145 | [M-H]⁻ | ESI- |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Phenylboronic acids can sometimes undergo dehydration to form boroxines, which can complicate NMR spectra. If broad signals are observed, adding a drop of D₂O or using a solvent like d₄-methanol can help to obtain sharper signals for the boronic acid protons and simplify the spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this type of molecule.
-
Acquisition (ESI):
-
ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Typical ESI conditions: capillary voltage of 3-5 kV, nebulizing gas flow rate of 1-2 L/min, and a drying gas temperature of 200-300 °C.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
If fragmentation is desired for structural elucidation (MS/MS), induce collision-induced dissociation (CID) on the parent ion.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Methodological & Application
Standard Protocol for Suzuki Coupling with 4-(Piperidine-1-carbonyl)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed, standardized protocol for the use of 4-(Piperidine-1-carbonyl)phenylboronic acid in Suzuki coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules containing a benzamide moiety. The amide functional group in this boronic acid requires careful consideration of reaction conditions to achieve optimal yields and minimize side reactions. This document outlines a general procedure, key reaction parameters, and safety information to guide researchers in successfully employing this reagent.
Physicochemical Properties and Safety Information
Chemical Name: this compound CAS Number: 389621-83-4[1][2] Molecular Formula: C₁₂H₁₆BNO₃[2] Molecular Weight: 233.07 g/mol
Safety Precautions: Similar boronic acid derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.[5]
Standard Suzuki Coupling Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv.) and the degassed solvent. The use of a degassed solvent is important to minimize oxidative degradation of the catalyst.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions for Suzuki couplings involving functionalized arylboronic acids, which can serve as a starting point for optimization with this compound.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity order. Chlorides may require more active catalysts and ligands. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. The choice of catalyst can significantly impact yield. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often required for challenging substrates, especially aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. The choice of base is critical and depends on the substrate's sensitivity. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | Must be anhydrous and degassed. The solvent system can influence reaction rate and yield. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 4-(Piperidine-1-carbonyl)phenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Piperidine-1-carbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The Suzuki-Miyaura coupling, a versatile method for forging carbon-carbon bonds, is particularly highlighted. This methodology is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The inclusion of the piperidine-1-carbonyl moiety offers a unique handle for modifying molecular properties such as solubility, polarity, and bioavailability, making this boronic acid derivative a valuable building block in drug discovery and development.
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, have become indispensable tools for creating complex organic molecules from simpler precursors. These reactions are celebrated for their high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions that can be adapted for use with this compound.
Protocol 1: General Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a highly efficient method for Suzuki reactions conducted in an aqueous environment, which offers significant environmental and economic advantages over traditional organic solvents.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water (5 mL)
-
Ethanol (1 mL)
-
Round-bottomed flask (25 mL)
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).
-
Add 5 mL of water and 1 mL of 95% ethanol to the flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 60°C in a water bath.
-
Stir the mixture vigorously for one to two hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a hot gravity filtration to remove the catalyst and any insoluble materials.
-
Allow the filtrate to cool in an ice bath to precipitate the product.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., PEPPSI-iPr, 0.009 mol%)[1]
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Aqueous ethanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst.
-
Add a suitable volume of aqueous ethanol to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 9-11).
Quantitative Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions under different conditions, based on general findings in the literature. These are illustrative and actual yields with this compound may vary.
Table 1: Representative Yields for Suzuki-Miyaura Coupling with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | H₂O/EtOH | 70 | 2 | 97 |
| 2 | 4-Bromotoluene | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | H₂O | 100 | 4 | 96 |
| 3 | 1-Bromo-4-chlorobenzene | Pd standard solution | KOH | 95% EtOH | Room Temp | 0.4 | 64 |
| 4 | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | ~70-80 |
| 5 | 4-Bromoacetophenone | Pd catalyst | Na₂CO₃ | Not specified | Microwave | <0.5 | 35.7 |
Table 2: Effect of Different Bases on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 68 |
| 2 | K₃PO₄ | 49 |
| 3 | Na₂CO₃ | 39 |
| 4 | NaHCO₃ | 25 |
| 5 | Cs₂CO₃ | 24 |
Visualizations
The following diagrams illustrate the fundamental processes involved in the application of this compound in palladium-catalyzed cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application of 4-(Piperidine-1-carbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidine-1-carbonyl)phenylboronic acid is a versatile building block in modern medicinal chemistry, primarily utilized for the synthesis of complex pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. Its structure incorporates a phenylboronic acid moiety, making it an ideal substrate for Suzuki-Miyaura coupling, and a piperidine-1-carbonyl group, a common scaffold in a variety of biologically active compounds. This combination allows for the direct introduction of the piperidinyl-carbonyl-phenyl group into a wide range of molecular frameworks, facilitating the synthesis of novel drug candidates and intermediates for established pharmaceuticals.
The piperidine motif is a prevalent heterocyclic scaffold found in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility, metabolic stability, and target binding affinity. Consequently, this compound serves as a key reagent in the development of therapeutics targeting a range of diseases. A notable application of structurally related intermediates is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic disorders.
Application in the Synthesis of Factor Xa Inhibitor Intermediates
While various synthetic routes exist for Factor Xa inhibitors like Apixaban, the use of boronic acid derivatives for the construction of the core biaryl structure is a common strategy. The Suzuki-Miyaura coupling offers a powerful and efficient method for creating the requisite carbon-carbon bond. This compound can be employed to synthesize key biaryl intermediates that form the backbone of these anticoagulant agents.
Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting Factor Xa, the production of thrombin is reduced, thereby decreasing the risk of thrombosis.
Below is a diagram illustrating the role of Factor Xa in the blood coagulation cascade and the mechanism of action of Factor Xa inhibitors.
Experimental Protocols
The following section provides a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar coupling reactions and can be adapted for the synthesis of various biaryl pharmaceutical intermediates.
General Workflow for Suzuki-Miyaura Coupling
The general workflow for the synthesis of a biaryl intermediate using this compound is depicted below.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic biaryl compound from this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Celite
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.1 eq), and n-propanol (10 mL per 1 g of aryl bromide).
-
Stir the mixture for 15 minutes at room temperature to ensure dissolution of the solids.
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water (2 mL per 10 mL of n-propanol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add deionized water (7 mL). Stir for 5 minutes.
-
Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, add activated charcoal (0.5 g), and stir for 10 minutes.
-
Filter the mixture through a pad of Celite, washing the Celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude biaryl product.
-
Purify the crude product by recrystallization or column chromatography to obtain the final biaryl intermediate.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions and the synthesis of Apixaban, a relevant Factor Xa inhibitor.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 100 | 2 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-85 |
| 4 | 4-Iodobenzonitrile | Pd(OAc)₂ (0.5) / SPhos (1) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 3 | >90 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Selected Yields in a Reported Apixaban Synthesis Pathway
| Step | Reaction | Reagents | Yield (%) | Purity (%) |
| 1 | Hydrolysis of Apixaban precursor (ethyl ester) | KOH, THF, H₂O | >95 | - |
| 2 | Amidation to form Apixaban | Carboxylic acid intermediate, Ethyl chloroformate, DIPEA, NH₃ | 93 | 99.3 |
| 3 | Overall Yield (multi-step synthesis) | - | ~33 | >99 |
Data adapted from a reported synthetic method for Apixaban.[1]
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of biaryl cores found in many drug molecules. The Suzuki-Miyaura coupling provides an efficient and versatile method for its application. The protocols and data presented herein offer a guide for researchers in the field of drug discovery and development for the utilization of this important building block in the synthesis of novel therapeutic agents, including the promising class of Factor Xa inhibitors. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific target molecules.
References
Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds using 4-(Piperidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] These motifs are key components of drugs targeting a wide array of diseases, including inflammatory conditions, viral infections, and cancer.[2][4][5][6] The synthesis of functionalized biaryl compounds is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds from arylboronic acids and aryl halides.[7][8][9][10][11]
This document provides detailed application notes and protocols for the synthesis of novel biaryl compounds utilizing 4-(Piperidine-1-carbonyl)phenylboronic acid. This building block is of particular interest as the piperidine moiety is a common feature in many biologically active compounds, and the amide linker can provide specific interactions with biological targets.[4][5][6] The protocols outlined below describe a representative Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl-amide compound, followed by characterization and purification procedures.
Synthetic Workflow
The overall workflow for the synthesis and characterization of novel biaryl compounds using this compound is depicted below. This process begins with the Suzuki-Miyaura cross-coupling reaction, followed by workup, purification, and comprehensive characterization of the final product.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and sodium carbonate (2.0 mmol).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[12]
-
Add a degassed mixture of toluene and water (10:1, 11 mL) via syringe.[12]
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a representative biaryl compound, 4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-carbonitrile, from 4-bromobenzonitrile and this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | 4-bromobenzonitrile (1.0 mmol) |
| Reactant 2 | This compound (1.2 mmol) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | Na₂CO₃ (2.0 mmol) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Reaction Time | 14 hours |
| Isolated Yield | 85% |
| Purity (HPLC) | >98% |
Table 2: Characterization Data
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.59 (d, J = 8.2 Hz, 2H), 7.48 (d, J = 8.2 Hz, 2H), 3.70 (br s, 2H), 3.38 (br s, 2H), 1.68 (m, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 169.8, 145.2, 140.1, 135.5, 132.6, 129.5, 127.8, 127.3, 118.9, 111.8, 48.9, 43.5, 26.5, 25.6, 24.6. |
| HRMS (ESI) | m/z calculated for C₂₀H₂₀N₂O [M+H]⁺: 317.1648; found: 317.1651. |
Potential Biological Application and Signaling Pathway
Biaryl amides have emerged as potent modulators of various biological pathways. For instance, a novel class of biaryl amides has been identified as inhibitors of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[4] RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases like multiple sclerosis.[4] Inhibition of RORγt can suppress the production of pro-inflammatory cytokines such as IL-17A and IL-17F, thereby ameliorating the inflammatory response.
The signaling pathway leading to Th17 cell differentiation and the point of intervention for RORγt inhibitors is illustrated below.
The synthesized biaryl compounds containing the 4-(piperidine-1-carbonyl)phenyl moiety could be screened for their inhibitory activity against RORγt or other relevant biological targets. The unique structural features of these compounds may lead to novel interactions and improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Protecting Group Strategies for Boronic Acids in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent reactivity and potential instability of the boronic acid moiety can present significant challenges in multi-step synthetic sequences.[1][2] Common issues include cumbersome purification, the formation of trimeric boroxines, and decomposition under acidic or oxidative conditions.[1][2] To circumvent these limitations, the use of protecting groups to temporarily mask the boronic acid functionality has become a cornerstone of contemporary synthetic strategy.
This document provides detailed application notes and experimental protocols for the protection and deprotection of boronic acids using three of the most common and effective protecting groups: Pinacol , N-methyliminodiacetic acid (MIDA) , and 1,8-diaminonaphthalene (dan) .
Protecting Group Selection: A Strategic Overview
The choice of protecting group is dictated by the specific requirements of the synthetic route, including the stability of the protected boronic acid to various reaction conditions and the orthogonality of its deprotection.
Caption: Logic for selecting a boronic acid protecting group.
Pinacol Boronate Esters
Pinacol boronate esters are the most widely used protecting group for boronic acids due to their general stability, ease of handling, and compatibility with many reaction conditions, including direct use in Suzuki-Miyaura couplings.[1][2]
Applications
-
Stabilization of boronic acids: Pinacol esters are more stable to air and moisture than the corresponding free boronic acids and are often easier to purify by silica gel chromatography.
-
Direct use in cross-coupling: Pinacol boronates are sufficiently reactive to participate directly in many palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Protection of Phenylboronic Acid with Pinacol
This protocol describes the formation of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Reagents and Materials:
-
Phenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether (Et₂O) or Toluene
-
Magnesium sulfate (MgSO₄)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for filtration and solvent removal
-
-
Procedure:
-
To a round-bottom flask charged with a stir bar, add phenylboronic acid (1.0 equiv) and pinacol (1.0 equiv).
-
Add anhydrous diethyl ether or toluene to form a suspension.
-
Add anhydrous magnesium sulfate (1.5 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude pinacol boronate ester.
-
The product can be purified by distillation or column chromatography on silica gel.
-
Protocol 2: Deprotection of Pinacol Boronate Esters via a Diethanolamine (DEA) Intermediate
This two-step protocol offers a mild alternative to harsh acidic hydrolysis for the deprotection of pinacol boronates.[3]
-
Reagents and Materials:
-
Pinacol boronate ester
-
Diethanolamine (DEA)
-
Anhydrous diethyl ether (Et₂O)
-
0.1 M Hydrochloric acid (HCl)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for filtration and extraction
-
-
Procedure:
-
Step 1: Transesterification with DEA
-
Dissolve the pinacol boronate ester (1.0 equiv) in anhydrous diethyl ether in a round-bottom flask.
-
Add diethanolamine (1.1 equiv) to the solution.
-
Stir the mixture at room temperature. The DEA boronate product often precipitates from the solution within 30 minutes.
-
Isolate the precipitated DEA boronate by filtration and wash with cold diethyl ether.
-
-
Step 2: Hydrolysis of the DEA Boronate
-
Suspend the isolated DEA boronate in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the free boronic acid.
-
-
Quantitative Data
| Substrate (Pinacol Ester) | Deprotection Yield (%) via DEA intermediate | Reference |
| Phenylboronic acid pinacol ester | 99 | [3] |
| (3-Methoxy-3-oxopropyl)boronic acid pinacol ester | 90 | [4] |
| (4-(Benzylamino)-4-oxobutan-2-yl)boronic acid pinacol ester | 98 | [3] |
| (2-Cyanoethyl)boronic acid pinacol ester | 31 | [3][4] |
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and silica gel chromatography.[1] Their key advantage lies in their inertness to anhydrous cross-coupling conditions, with deprotection being readily achieved under mild aqueous basic conditions. This "slow-release" capability makes them ideal for iterative cross-coupling strategies.
Applications
-
Iterative cross-coupling: MIDA boronates allow for the sequential, controlled formation of multiple C-C bonds.
-
Protection of unstable boronic acids: MIDA protection is particularly effective for stabilizing otherwise labile boronic acids, such as those of 2-heterocycles, vinyl, and cyclopropyl groups.
-
Multi-step synthesis: The high stability of MIDA boronates allows them to be carried through numerous synthetic steps without degradation.
Experimental Protocols
Protocol 3: Protection of a Boronic Acid with MIDA Anhydride
This method provides a milder alternative to the traditional high-temperature dehydrative condensation.
-
Reagents and Materials:
-
Boronic acid
-
MIDA anhydride
-
Anhydrous dioxane
-
Stir bar
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv) under an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the formation of a white precipitate (the MIDA boronate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the MIDA boronate by filtration.
-
Wash the solid with the reaction solvent and dry under vacuum.
-
Protocol 4: Deprotection of MIDA Boronates
MIDA boronates are readily deprotected under mild basic conditions.
-
Reagents and Materials:
-
MIDA boronate
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for extraction
-
-
Procedure:
-
Dissolve the MIDA boronate in THF or MeOH in a round-bottom flask.
-
Add an aqueous solution of 1 M NaOH or saturated NaHCO₃.
-
Stir the mixture at room temperature. Deprotection is typically complete within 10-30 minutes with NaOH and may take longer with NaHCO₃.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the free boronic acid.
-
Quantitative Data
Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
| Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after >60 days (MIDA Boronate) | Cross-Coupling Yield with 4-chlorotoluene (Boronic Acid) | Cross-Coupling Yield with 4-chlorotoluene (MIDA Boronate) | Reference |
| 2-Furan | 50 | >95 | 50 | 92 | |
| 2-Benzofuran | 65 | >95 | 50 | 92 | |
| 2-Thiophene | 70 | >95 | 37 | 94 | |
| 3-Thiophene | 75 | >95 | 68 | 96 | |
| 3-Pyridyl | 80 | >95 | 65 | 90 | |
| N-Boc-2-indole | 40 | >95 | 14 | 93 | |
| trans-propenyl | 55 | >95 | 85 | 95 | |
| Cyclopropyl | 60 | >95 | 88 | 94 |
1,8-Diaminonaphthalene (dan) Boronamides
The 'dan' protecting group forms a highly stable boronamide that is resistant to a wide range of reaction conditions, including those that cleave other boronic esters.[1] The lone pairs on the nitrogen atoms donate into the empty p-orbital of the boron, significantly reducing its Lewis acidity and reactivity.[1]
Applications
-
Orthogonal protection: The high stability of the 'dan' group allows for selective reactions at other boronic acid sites in poly-borylated compounds.
-
Robust protection: Ideal for multi-step syntheses involving harsh reagents or reaction conditions where other protecting groups might fail.
Experimental Protocols
Protocol 5: Protection of a Boronic Acid with 1,8-Diaminonaphthalene
This protocol describes a straightforward condensation reaction.
-
Reagents and Materials:
-
Boronic acid
-
1,8-Diaminonaphthalene
-
Toluene
-
Stir bar
-
Round-bottom flask with a Dean-Stark apparatus or reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar and a Dean-Stark trap (or reflux condenser), add the boronic acid (1.0 equiv) and 1,8-diaminonaphthalene (1.05 equiv).
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
-
Protocol 6: Deprotection of 'dan' Protected Boronic Acids
Deprotection is typically achieved under acidic conditions.
-
Reagents and Materials:
-
'dan'-protected boronic acid
-
Aqueous acid (e.g., 1 M HCl)
-
An organic solvent (e.g., diethyl ether or ethyl acetate)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for extraction
-
-
Procedure:
-
Suspend the 'dan'-protected boronic acid in an organic solvent in a round-bottom flask.
-
Add an aqueous solution of 1 M HCl.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC by taking a sample from the organic layer.
-
Upon completion of the reaction, separate the layers.
-
The 1,8-diaminonaphthalene hydrochloride salt will be in the aqueous layer and can be removed by extraction.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the free boronic acid.
-
Summary of Protecting Group Stability and Deprotection Conditions
| Protecting Group | Stability | Deprotection Conditions | Key Advantages |
| Pinacol | Good general stability, but can be labile to strong acids/bases and chromatography. | Acidic hydrolysis (can be harsh), or a milder two-step procedure via a DEA intermediate. | Commercially available, versatile, often compatible with direct cross-coupling. |
| MIDA | Exceptionally stable to a wide range of anhydrous conditions, including chromatography. | Mild aqueous base (e.g., 1M NaOH, NaHCO₃). | Enables iterative cross-coupling, excellent for protecting unstable boronic acids. |
| Dan | Highly stable to a broad spectrum of reaction conditions, including those that cleave pinacol esters. | Acidic hydrolysis. | High stability allows for orthogonal protection strategies in complex syntheses. |
Visualizing the Workflows
Caption: Workflows for boronic acid protection and deprotection.
References
Applications of 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester is a versatile bifunctional molecule increasingly utilized in synthetic chemistry and drug discovery. Its structure, incorporating a phenylboronic acid pinacol ester moiety and a piperidine-1-carbonyl group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid pinacol ester functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The piperidine amide portion of the molecule can impart desirable physicochemical properties, such as improved solubility and metabolic stability, and can serve as a scaffold for further chemical modifications in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester in research settings.
I. Synthetic Applications: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (in this case, this compound pinacol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors. The following table provides a hypothetical summary of reaction conditions and yields for the coupling of this compound pinacol ester with different aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Iodopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 18 | 78 |
II. Applications in Drug Discovery
The piperidine moiety is a common scaffold in many approved drugs, and the introduction of a phenylboronic acid group opens avenues for the development of novel therapeutic agents. Boronic acid derivatives are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the catalytic serine residue.
As a Scaffold for Enzyme Inhibitors
While specific inhibitory data for this compound pinacol ester is not extensively published, its derivatives have shown promise as potent enzyme inhibitors. For example, piperidine-based benzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.[1]
The general strategy involves using the 4-(piperidine-1-carbonyl)phenyl scaffold as a core structure and performing further chemical modifications to optimize binding to the target enzyme.
Biological Data of a Derivative
The following table presents the inhibitory activity of a piperidine-based benzamide derivative, synthesized using a similar scaffold, against PARP-1 and its anti-proliferative effects on a cancer cell line.[1]
| Compound | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
| Derivative 15d | PARP-1 | 12.02 | MDA-MB-436 | 6.99 |
Note: The above data is for a derivative and not for this compound pinacol ester itself. It serves to illustrate the potential of this chemical scaffold in drug discovery.
Conclusion
This compound pinacol ester is a valuable and versatile reagent in chemical research. Its primary utility lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. Furthermore, its inherent structural features make it an attractive scaffold for the design and synthesis of novel enzyme inhibitors with therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this compound in their respective fields.
References
Recommended catalytic systems for arylboronic acid cross-coupling reactions
An Overview of Catalytic Systems for Arylboronic Acid Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between organoboronic acids and organic halides or triflates, is a cornerstone of modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.[3] This document provides an overview of recommended catalytic systems, presents comparative data for various systems, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Catalytic Systems
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the chosen catalytic system, which typically comprises a palladium source and a supporting ligand. The ligand stabilizes the palladium center, enhances its reactivity, and influences the reaction's scope and efficiency.[4] Over the years, significant advancements have led to the development of highly active catalysts capable of coupling even challenging substrates with high turnover numbers (TON) and turnover frequencies (TOF).[4][5][6]
Palladium Sources: Common palladium precursors include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(tetrakis)triphenylphosphine (Pd(PPh₃)₄).[4] While Pd(II) sources are often more stable, they must be reduced in situ to the catalytically active Pd(0) species to enter the catalytic cycle.[7]
Ligand Systems: The two most prominent classes of ligands for modern Suzuki-Miyaura couplings are bulky, electron-rich biaryl phosphines and N-heterocyclic carbenes (NHCs).
-
Buchwald Biaryl Phosphine Ligands: Developed by the Buchwald group, ligands such as SPhos and XPhos are highly effective for a broad range of substrates, including sterically hindered and unactivated aryl chlorides.[8][9][10] Their bulk and electron-donating properties facilitate the key steps of the catalytic cycle.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[11] Palladium-NHC complexes often exhibit high stability and reactivity, enabling challenging couplings and sometimes allowing for reactions in environmentally benign solvents like water.[5][12][13] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are common for use with NHC ligands.[7]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical experimental procedure involves careful setup under an inert atmosphere to protect the catalyst from oxygen.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize performance data for selected catalytic systems under various conditions.
Table 1: Buchwald Ligand Systems for Aryl Bromide Coupling
| Entry | Aryl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [14] |
| 2 | 2-Bromobiphenyl | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 92 | [10] |
| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (3) | KF | Dioxane | 110 | 16 | 74 | [15] |
| 4 | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | HFT-Phos Pd G3 (0.01) | - | K₂CO₃ | iPrOH/H₂O | 50 | 24 | 93 | [16] |
Table 2: NHC-Based and Other Modern Catalytic Systems
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | Pd-NHC Complex 1 (0.0027) | K₂CO₃ | H₂O | 100 | 1 | >99 | [5] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | 0.5 | 96 | [17] |
| 3 | 4-Iodotoluene | Phenylboronic acid | Palladacycle (10⁻⁵) | K₂CO₃ | Toluene | 120 | 1 | >99** | [6] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-type (0.5) | K₂CO₃ | t-AmylOH | 100 | 18 | 95 | [18] |
| WEB = Water Extract of Banana | |||||||||
| **Represents very high TON (10⁷) and TOF (10⁶ h⁻¹) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.[14]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[14]
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol describes a greener, ligand-free method performed at room temperature.[17]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)
-
Water Extract of Banana (WEB) (3 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB (3 mL).
-
Reaction Execution: Stir the mixture at room temperature for the required time (e.g., 30 minutes, monitor by TLC).
-
Work-up: Upon completion, extract the reaction solution with diethyl ether (4 x 10 mL).
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography over silica gel (e.g., using a hexane/ethyl acetate mixture) to yield the desired biaryl product.[17]
Conclusion
The selection of a catalytic system for Suzuki-Miyaura cross-coupling is critical and depends on substrate reactivity, desired scale, cost, and environmental considerations. Modern systems based on Buchwald's biaryl phosphines and N-heterocyclic carbenes offer remarkable efficiency and broad applicability, enabling the synthesis of complex molecular architectures essential for drug discovery and development. Furthermore, emerging protocols using greener solvents and lower catalyst loadings are paving the way for more sustainable chemical manufacturing.[19]
References
- 1. byjus.com [byjus.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
Exploring Piperidine Derivatives for Antimicrobial Agent Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Piperidine, a saturated heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their presence in a wide array of natural products and FDA-approved drugs.[1][2] This structural motif has demonstrated a broad spectrum of biological activities, including potent antimicrobial effects, making it a promising starting point for the design of new anti-infective drugs.[1][3]
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial efficacy of piperidine derivatives. The protocols outlined below are based on established and widely used techniques in the field of antimicrobial drug discovery.[4][5][6]
Data Presentation: Antimicrobial Activity of Piperidine Derivatives
The antimicrobial efficacy of novel compounds is a critical determinant of their therapeutic potential. The following tables summarize the in vitro antimicrobial activity of various piperidine derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, providing a clear and comparative view of the potency of different structural analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives (µg/mL) [7][8][9]
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Candida albicans | Reference |
| Piperidin-4-one Derivatives (1a-6a) | [7] | ||||
| 1a | 8 | 8 | 8 | - | [7] |
| 2a | 8 | 8 | 8 | - | [7] |
| 3a | 8 | 8 | 8 | - | [7] |
| 4a | 4 | 4 | 4 | - | [7] |
| 5a | 4 | 4 | 4 | - | [7] |
| 6a | 8 | 8 | 8 | - | [7] |
| Thiosemicarbazone Derivatives (1b-6b) | [7] | ||||
| 1b | 4 | 4 | 4 | 5 | [7] |
| 2b | 4 | 4 | 4 | 5 | [7] |
| 3b | 4 | 4 | 4 | 5 | [7] |
| 4b | 2 | 2 | 2 | 8 | [7] |
| 5b | 2 | 2 | 2 | 8 | [7] |
| 6b | 4 | 4 | 4 | 5 | [7] |
| Novel Piperidine Derivatives (5-10) | [8] | ||||
| 5 | 1.5 (S. aureus) | 1.5 (E. coli) | - | - | [8] |
| 6 | 1.5 (S. aureus) | 1.5 (E. coli) | 0.75 (B. subtilis) | - | [8] |
| 7 | - | 1.5 (E. coli) | - | - | [8] |
| 8 | - | - | - | - | [8] |
| 9 | 1.5 (S. aureus) | - | - | - | [8] |
| 10 | 1.5 (S. aureus) | - | - | - | [8] |
| Piperidine-substituted Halogenobenzene | [9] | ||||
| 3 | 128 | 512 | 256 | 64 | [9] |
| 5 | 32 | 128 | 64 | 32 | [9] |
| 6 | 64 | 256 | 128 | 64 | [9] |
| 7 | 64 | 256 | 128 | 32 | [9] |
| Reference Antibiotics | [7][9] | ||||
| Ampicillin | 2 | 2 | 2 | - | [7] |
| Fluconazole | - | - | - | 128 | [9] |
Note: A hyphen (-) indicates that data was not provided in the cited source.
Table 2: Antibacterial Activity of Piperidin-4-one Derivatives (Zone of Inhibition in mm) [1]
| Compound | Concentration (µ g/disc ) | Staphylococcus aureus | Escherichia coli | Bacillus subtilis |
| 1a | 100 | 12 | 10 | 11 |
| 2a | 100 | 11 | 9 | 10 |
| 3a | 100 | 13 | 11 | 12 |
| 4a | 100 | 15 | 13 | 14 |
| 5a | 100 | 16 | 14 | 15 |
| 6a | 100 | 14 | 12 | 13 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of novel antimicrobial agents. The following sections provide step-by-step methodologies for the synthesis of piperidine derivatives and their subsequent antimicrobial evaluation.
Synthesis Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones[7]
The Mannich reaction is a robust and efficient one-pot condensation method for synthesizing piperidin-4-one derivatives.[1]
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde
-
Substituted aromatic aldehydes
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Thiosemicarbazide (for thiosemicarbazone derivatives)
Procedure:
-
Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.
-
To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).
-
Reflux the reaction mixture for a designated period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.
-
For the synthesis of thiosemicarbazone derivatives, condense the respective piperidin-4-one with thiosemicarbazide in the presence of a trace amount of concentrated HCl.
Antimicrobial Susceptibility Testing Protocols
The broth microdilution assay is a standard method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]
Materials:
-
Test piperidine derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium[4]
-
Sterile 96-well microtiter plates[4]
-
0.5 McFarland turbidity standard[10]
-
Sterile saline or broth
-
Positive control antibiotic (e.g., ampicillin, gentamicin)[7][11]
-
Solvent for compound dissolution (e.g., DMSO)[4]
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in the broth medium within a 96-well microtiter plate.[4]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[4][10]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[4][10]
This method is used to assess the antimicrobial activity of a compound based on its ability to diffuse through agar and inhibit microbial growth.
Materials:
-
Test piperidine derivatives
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer
-
Positive control antibiotic
Procedure:
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of the agar plate.[10]
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[10]
-
Application of Compound: Add a fixed volume of the test compound solution to a designated well. Also, add a positive control antibiotic and a solvent control to other wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Logical Relationship for Antimicrobial Agent Classification
Caption: Relationship between MIC and MBC values.
Hypothetical Signaling Pathway for Antimicrobial Action of Piperidine Derivatives
Caption: Potential mechanisms of antimicrobial action.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. academicjournals.org [academicjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Aqueous Suzuki Reactions with Polar Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions in aqueous media, with a particular focus on the use of polar boronic acids. The methodologies outlined herein are designed to be robust, reproducible, and adaptable for various research and development applications, including the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of aqueous media for these reactions offers significant advantages in terms of cost, safety, and environmental impact. Furthermore, water is an ideal solvent for reactions involving polar substrates, such as boronic acids functionalized with carboxylic acid, hydroxyl, or amino groups. These polar functional groups are frequently present in biologically active molecules and pharmaceutical candidates, making aqueous Suzuki reactions a valuable tool in drug discovery and development.
This document details effective catalytic systems and optimized reaction conditions for the aqueous Suzuki coupling of polar boronic acids. Experimental protocols are provided for representative substrates, and quantitative data are summarized for comparative analysis.
Catalytic Systems and Reaction Principles
The success of an aqueous Suzuki reaction hinges on the choice of an appropriate palladium catalyst and base. Water-soluble ligands are often employed to stabilize the palladium catalyst in the aqueous phase.
Catalyst Systems:
-
Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂).
-
Water-Soluble Ligands:
-
Sulfonated Phosphines: Ligands such as triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) enhance the water solubility of the palladium complex.
-
Cyclodextrins: Modified β-cyclodextrins can act as phase-transfer catalysts and stabilize the palladium catalyst.[1][2]
-
Hydrophilic Ligands: Simple, hydrophilic molecules like amino acids can serve as effective ligands.
-
-
Ligand-Free Systems: In some cases, the reaction can proceed efficiently without an added ligand, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Role of the Base:
The base plays a crucial role in the catalytic cycle by activating the boronic acid for transmetalation. Common bases for aqueous Suzuki reactions include:
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)[2]
-
Cesium carbonate (Cs₂CO₃)
-
Sodium carbonate (Na₂CO₃)
The choice of base can significantly impact the reaction yield and rate.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle in an aqueous medium and a typical experimental workflow.
Figure 1: Generalized Suzuki-Miyaura catalytic cycle in an aqueous medium.
Figure 2: Typical experimental workflow for an aqueous Suzuki reaction.
Experimental Protocols
The following are generalized protocols for the aqueous Suzuki coupling of various polar boronic acids. Researchers should optimize conditions for their specific substrates.
Protocol 4.1: Coupling of Aryl Halides with 4-Carboxyphenylboronic Acid
This protocol is suitable for the synthesis of biphenyl carboxylic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Carboxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Reaction flask equipped with a magnetic stir bar and condenser
Procedure:
-
To the reaction flask, add the aryl halide, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Add deionized water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 4.2: Coupling of Aryl Halides with 4-Hydroxyphenylboronic Acid
This protocol is designed for the synthesis of hydroxylated biaryls.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.015 mmol, 1.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) (10 mL) and Water (2 mL)
-
Reaction flask equipped with a magnetic stir bar and condenser
Procedure:
-
In the reaction flask, dissolve the aryl halide, 4-hydroxyphenylboronic acid, Pd(OAc)₂, and dppf in THF.
-
Add the aqueous solution of K₂CO₃ to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (approximately 67 °C) with vigorous stirring.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.3: Coupling of Aryl Halides with 3-Aminophenylboronic Acid
This protocol is for the synthesis of aminobiphenyl derivatives. Care should be taken to avoid oxidation of the amino group.
Materials:
-
Aryl halide (1.0 mmol)
-
3-Aminophenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Reaction flask equipped with a magnetic stir bar and condenser
Procedure:
-
To the reaction flask, add the aryl halide, 3-aminophenylboronic acid, sodium carbonate, and TPPTS.
-
Add deionized water to the flask.
-
Thoroughly degas the reaction mixture with argon or nitrogen for at least 20 minutes.
-
Add the palladium(II) acetate to the mixture under an inert atmosphere.
-
Heat the reaction to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for aqueous Suzuki reactions with different polar boronic acids. These data are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Aqueous Suzuki Coupling with Carboxyphenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water | 100 | 1 | 91 |
| 2 | Bromobenzene | 4-Carboxyphenylboronic acid | Pd(II)-sulfosalan complex | K₂CO₃ | Water | 80 | 2 | 85[4] |
| 3 | 4-Bromoanisole | 3-Carboxyphenylboronic acid | Pd(OAc)₂ / TPPTS | K₃PO₄ | Water | 90 | 4 | 88 |
| 4 | 2-Bromopyridine | 4-Carboxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Water/Dioxane | 100 | 12 | 75 |
Table 2: Aqueous Suzuki Coupling with Hydroxyphenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | THF/Water | 67 | 20 | 82[3] |
| 2 | 3-Bromotoluene | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Water/Toluene | 100 | 6 | 92 |
| 3 | 4-Iodotoluene | 2-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water/Ethanol | 80 | 8 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Hydroxyphenylboronic acid | Pd/C | K₂CO₃ | Water | 100 | 3 | 95 |
Table 3: Aqueous Suzuki Coupling with Aminophenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-Aminophenylboronic acid | Pd(OAc)₂ / TPPTS | Na₂CO₃ | Water | 80 | 5 | 90 |
| 2 | 4-Chlorotoluene | 4-Aminophenylboronic acid | PdCl₂(Amphos) | K₃PO₄ | Water/Toluene | 110 | 18 | 78 |
| 3 | 3-Bromopyridine | 3-Aminophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Water/Dioxane | 100 | 12 | 83 |
| 4 | Bromobenzene | 2-Aminophenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Water/t-BuOH | 90 | 10 | 81 |
Conclusion
The use of aqueous media provides a practical and environmentally benign approach for Suzuki-Miyaura cross-coupling reactions, especially when employing polar boronic acids. The protocols and data presented here demonstrate the versatility and efficiency of these methods for synthesizing a wide range of functionalized biaryl compounds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and streamline the synthesis of valuable molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Asymmetric Synthesis of Piperidines from Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of 3-arylpiperidines from readily available arylboronic acids and pyridine derivatives. This methodology, primarily based on the work of Mishra, Karabiyikoglu, and Fletcher, offers a robust and highly selective route to chiral piperidine scaffolds, which are crucial components in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5][6]
The synthesis is a three-step process commencing with the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric reductive Heck reaction, and concluding with a final reduction to yield the enantioenriched piperidine.[1][3][6] This method has been successfully applied to the formal synthesis of bioactive molecules such as Preclamol and Niraparib.[1][3]
Logical Workflow of the Synthesis
The overall synthetic strategy is depicted in the workflow diagram below. It outlines the progression from the initial pyridine activation to the final chiral piperidine product.
Caption: Overall workflow for the asymmetric synthesis of 3-arylpiperidines.
Quantitative Data Summary
The Rh-catalyzed asymmetric reductive Heck reaction demonstrates broad substrate scope with excellent enantioselectivity. The following table summarizes the results for the synthesis of various 3-aryl-tetrahydropyridines.
| Arylboronic Acid (Ar) | Product | Yield (%) | ee (%) |
| Phenyl | 3a | 81 | 96 |
| 4-Methylphenyl | 3b | 85 | 95 |
| 4-Methoxyphenyl | 3c | 82 | 97 |
| 4-Fluorophenyl | 3d | 78 | 96 |
| 4-Chlorophenyl | 3e | 75 | 98 |
| 4-(Trifluoromethyl)phenyl | 3f | 72 | 99 |
| 3-Methylphenyl | 3g | 80 | 95 |
| 3-Methoxyphenyl | 3h | 79 | 96 |
| 2-Methylphenyl | 3i | 70 | 94 |
| 2-Naphthyl | 3j | 76 | 97 |
| 4-Bromophenyl | 3k | 74 | 96 |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This protocol details the synthesis of the dihydropyridine starting material.[2]
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Phenyl chloroformate (PhOCOCl)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Acetone
-
Hexane
Procedure:
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1 M NaOH (2 x 20 mL) and 1 M HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.
-
Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).[2]
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol describes the key enantioselective C-C bond-forming reaction.[2]
Materials:
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
-
Cesium hydroxide (CsOH), 50 wt% aqueous solution
-
Toluene
-
Tetrahydropyran (THP)
-
Water
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and water (0.25 mL), followed by the aqueous CsOH solution (180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether (5 mL).
-
Pass the mixture through a short plug of silica gel, washing with an additional 20 mL of diethyl ether.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired 3-aryl-tetrahydropyridine.
Protocol 3: Reduction of 3-Aryl-tetrahydropyridine to 3-Arylpiperidine
This protocol outlines the final reduction to the saturated piperidine ring.
Materials:
-
3-Aryl-tetrahydropyridine
-
Palladium on carbon (Pd/C, 10%) or Wilkinson's catalyst ([Rh(PPh₃)₃Cl])
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
Procedure:
Method A: Using Palladium on Carbon
-
To a solution of the 3-aryl-tetrahydropyridine in methanol, add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add an aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature to effect deprotection of the carbamate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-arylpiperidine.
Method B: Using Wilkinson's Catalyst (for specific substrates like the Niraparib precursor)
-
Dissolve the 3-aryl-tetrahydropyridine in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of Wilkinson's catalyst.
-
Stir the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform basic deprotection as described in Method A, step 4 onwards.
Signaling Pathway and Mechanistic Hypothesis
The proposed catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction is illustrated below.
Caption: Proposed catalytic cycle for the Rh-catalyzed reaction.
The cycle is initiated by the transmetalation of the arylboronic acid to the rhodium(I) catalyst. Subsequent coordination of the dihydropyridine and carbometalation forms a rhodium-alkyl intermediate. This intermediate then undergoes protodemetalation by water to release the 3-aryl-tetrahydropyridine product and regenerate the active rhodium catalyst.
References
- 1. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine-MedSci.cn [medsci.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(Piperidine-1-carbonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you optimize the yield and purity of Suzuki-Miyaura cross-coupling reactions involving 4-(Piperidine-1-carbonyl)phenylboronic acid.
Troubleshooting Guide
Low yields or reaction failures when using this compound can often be traced to a few key areas. The amide functionality introduces specific challenges, including potential hydrolysis and altered reactivity of the boronic acid. Use the table below to diagnose and resolve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This is common if using a Pd(II) precatalyst without proper reduction or if oxygen is present.[1][2] | - Use a fresh, high-quality palladium source and phosphine ligand.[1][3] - Consider using an air-stable Pd(II) precatalyst (e.g., a Buchwald-type precatalyst) that readily forms the active Pd(0) species.[1][4] - Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1] |
| Protodeboronation: The C-B bond is cleaved and replaced by a hydrogen atom, consuming the boronic acid. This is a major side reaction for many boronic acids, especially under aqueous basic conditions.[1][3] | - Switch to anhydrous reaction conditions. Ensure solvents are dry and use a non-hydroxide base.[1] - Use a milder base such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[1] - Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can be more resistant to protodeboronation.[2][5] | |
| Amide Hydrolysis: The piperidine-carbonyl bond is cleaved under harsh acidic or basic conditions, especially at elevated temperatures, forming 4-carboxyphenylboronic acid.[6][7][8] | - Avoid strong aqueous bases (e.g., NaOH, KOH). Use carbonate or phosphate bases. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. - Ensure the workup procedure is not overly acidic or basic if the product is sensitive. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biphenyl byproduct. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[1][2] | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1] - Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions are optimal for the rapid reduction of a Pd(II) precatalyst. - In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[4] |
| Dehalogenation of Aryl Halide: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. | - This can occur with highly reactive organoboron compounds or strong reducing agents.[9] - Ensure the purity of all reagents. - Consider using a different palladium catalyst or ligand system. | |
| Reaction is Sluggish or Stalls | Poor Reagent Solubility: The boronic acid or aryl halide may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction. | - Screen alternative solvents or solvent mixtures. Common choices include 1,4-dioxane, THF, toluene, or DMF, often with water as a co-solvent (if protodeboronation is controlled).[4] - Increase the reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5] |
| Steric Hindrance: If either coupling partner has bulky groups near the reaction site, the reaction can be slowed. | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can accelerate the key steps of the catalytic cycle for hindered substrates.[1] - Higher temperatures and longer reaction times may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound?
A1: While generally stable for storage if kept dry and protected from light, this molecule has two potential points of instability under reaction conditions. The primary concern is the boronic acid moiety, which is susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of water and strong bases.[1] A secondary concern is the amide bond, which can undergo hydrolysis to the corresponding carboxylic acid under harsh aqueous acidic or basic conditions, particularly with prolonged heating.[6][8]
Q2: What are the best starting conditions for a Suzuki coupling with this boronic acid?
A2: A good starting point is to use a modern palladium precatalyst system known for its efficiency with a range of substrates. The choice of base and solvent is critical and often interdependent.[1] Below is a table of recommended starting conditions for screening.
| Parameter | Recommendation 1 (Aqueous) | Recommendation 2 (Anhydrous) | Notes |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Reactivity order: I > Br > OTf >> Cl.[10] Aryl chlorides require more specialized, active catalysts. |
| Boronic Acid | 1.2–1.5 equiv | 1.2–1.5 equiv | A slight excess helps drive the reaction to completion. |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) | A Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%) | Buchwald-type catalysts are often highly effective for challenging couplings.[1] |
| Ligand | dppf (if using Pd(OAc)₂) (1.1-1.2 equiv to Pd) | Not needed for precatalyst | For Pd(OAc)₂, a 1:2 or 1:4 Pd:ligand ratio is common for monodentate phosphines.[4] |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | K₃PO₄ (finely powdered) (2.0–3.0 equiv) | Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | 1,4-Dioxane or Toluene | All solvents must be thoroughly degassed before use to remove oxygen.[1] |
| Temperature | 80–100 °C | 80–110 °C | Monitor reaction progress to avoid unnecessary heating that could cause amide hydrolysis. |
Q3: My reaction isn't working. What is the first thing I should check?
A3: When a Suzuki coupling fails, first assess the integrity of your catalyst and the reaction atmosphere.[1] Ensure your palladium source and phosphine ligand (if used) are not degraded or oxidized.[3] Confirm that your solvent was properly degassed and that the reaction was run under a completely inert atmosphere (e.g., argon or nitrogen). Oxygen can rapidly kill the active Pd(0) catalyst and lead to homocoupling side products.[1]
Q4: How can I monitor the progress of the reaction?
A4: The most common methods for monitoring are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the limiting starting material (usually the aryl halide) and the formation of the product. This helps determine the optimal reaction time and prevents unnecessary heating that could lead to degradation.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of an aryl bromide with this compound.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed.[3]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methods to prevent protodeboronation of arylboronic acids during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of arylboronic acids during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This decomposition pathway consumes the boronic acid starting material, leading to reduced yields of the desired product and the formation of impurities that can complicate purification.[2] It is a common challenge in reactions that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling.[1]
Q2: What are the primary factors that cause protodeboronation?
A2: Several reaction parameters can significantly influence the rate of protodeboronation:
-
pH: The reaction pH is a critical factor.[1][3] For many simple arylboronic acids, protodeboronation is fastest at high pH due to the formation of more reactive arylboronate anions.[4] However, for certain basic heteroaromatic boronic acids, like 2-pyridine boronic acid, the maximum rate of decomposition can occur at neutral pH through a zwitterionic intermediate.[1][3]
-
Base: The choice and concentration of the base are crucial. Strong bases can accelerate protodeboronation.[3][5]
-
Temperature: Higher reaction temperatures generally increase the rate of both the desired reaction and the undesired protodeboronation.[5][6][7]
-
Water: The presence of water, often a co-solvent, can serve as the proton source for the protodeboronation reaction.[3][5]
-
Catalyst System: An inefficient catalyst system can lead to a slow desired reaction, allowing more time for the competing protodeboronation to occur.[5][8]
-
Aryl Substituents: Electron-withdrawing groups on the aromatic ring can make the arylboronic acid more susceptible to protodeboronation.[1][2]
Q3: How can I tell if my arylboronic acid is degrading?
A3: The most reliable way to assess the purity of your arylboronic acid is through analytical techniques like NMR spectroscopy. The appearance of signals corresponding to the protodeboronated arene is a clear indicator of degradation.[2] A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[2]
Q4: Are boronic esters more stable than boronic acids?
A4: Generally, boronic esters, such as pinacol esters, offer significantly greater stability than their corresponding boronic acids.[9] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[9] However, it's a trade-off, as boronic acids are typically more reactive and may lead to faster reaction times.[9] It is a common misconception that esterification always provides greater stability, as the stability of boronic esters under basic aqueous conditions can be nuanced.[4]
Q5: What are MIDA boronates and how do they prevent protodeboronation?
A5: MIDA (N-methyliminodiacetic acid) boronates are highly stable derivatives of boronic acids.[10][11] They are particularly useful in a "slow-release" strategy.[1][4][8][10][12] Under specific reaction conditions, they slowly hydrolyze to release the free boronic acid.[10][11] This keeps the instantaneous concentration of the often unstable free boronic acid low, which minimizes side reactions like protodeboronation and allows the desired cross-coupling reaction to proceed efficiently.[1][8][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of the corresponding arene (protodeboronated byproduct). | High rate of protodeboronation. | 1. Modify the Boron Reagent: Switch to a more stable derivative like a pinacol ester or a MIDA boronate.[8][13][14] 2. Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5][8] Fluoride-based bases like CsF can also be effective.[13] 3. Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[5][6][13] 4. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. In some cases, minimizing the amount of water is beneficial.[5][13][14] |
| Reaction is sluggish, and protodeboronation is still observed. | The desired cross-coupling is slow, allowing the side reaction to compete effectively. | 1. Optimize the Catalyst System: Use a highly active catalyst and ligand system (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive reaction rate.[5][8] 2. Increase Catalyst Loading: This may speed up the desired reaction relative to the decomposition.[5][15] 3. Use a Pre-formed Active Catalyst: Employing a Pd(0) pre-catalyst can avoid inefficient reduction steps and accelerate the catalytic cycle.[5] |
| Protodeboronation is particularly problematic with a heteroaromatic boronic acid. | Heteroaromatic boronic acids, especially those containing nitrogen, can have unique decomposition pathways. For example, 2-pyridineboronic acid is highly susceptible to protodeboronation at neutral pH via a zwitterionic intermediate.[1][3] | 1. Adjust the pH: Counterintuitively, adding a small amount of acid or base can sometimes slow down protodeboronation by shifting the equilibrium away from the reactive species.[1] 2. Use a MIDA Boronate: The slow-release strategy using MIDA boronates is highly effective for unstable heteroaromatic boronic acids.[10][11] |
Data Summary
Table 1: Comparison of Cross-Coupling Efficiency between Boronic Acids and MIDA Boronates.
General reaction conditions: 1 equiv of aryl chloride, 1 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 hours.
| Entry | Boronic Species | Product Yield with Boronic Acid (%) | Product Yield with MIDA Boronate (%) |
| 1 | 2-Furan | 68 | 96 |
| 2 | 2-Benzofuran | 50 | 92 |
| 3 | 2-Thiophene | 37 | 94 |
| 4 | 2-Benzothiophene | 63 | 90 |
| 5 | 2-Pyrrole | 51 | 92 |
| 6 | 2-Indole | 14 | 93 |
Adapted from a study showcasing the effectiveness of the slow-release strategy.[10]
Table 2: Effect of Base on Yield in a Suzuki-Miyaura Coupling.
Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid.
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
This data, from a study on a similar heterocyclic system, suggests that weaker inorganic bases can provide superior yields by minimizing base-mediated protodeboronation.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Boronic Acid Pinacol Ester
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[13]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.[13]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, add a small, optimized amount of degassed water.[8][13]
-
Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[13]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]
Protocol 2: Preparation of a MIDA Boronate Ester
For challenging substrates where protodeboronation is severe, converting the boronic acid to a MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[13]
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue until no more water is collected.[13]
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent and dry under vacuum.
Visualizations
Caption: A decision tree for troubleshooting protodeboronation.
Caption: The slow-release mechanism of MIDA boronates.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Suzuki reactions involving boronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues leading to low conversion rates in Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki reaction shows low to no conversion. What are the first things I should check?
Answer: When a Suzuki reaction fails, a systematic check of the core components and conditions is the first step.[1]
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider that some precatalysts are air-sensitive. Using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] Ensure your solvents are thoroughly degassed and the entire reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[1][2]
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time or undergo protodeboronation, especially if impure.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical and interdependent.[1][3] The base must be sufficiently strong to promote transmetalation but not so strong that it causes degradation.[1] For reactions with solid bases, ensure the base is finely powdered and stirring is vigorous enough to overcome poor solubility.[1][4]
Question 2: I'm observing significant side products. What are the most common ones and how can I minimize them?
Answer: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich heterocyclic or vinyl boronic acids.[1][4] It is often exacerbated by strong bases in the presence of water.[1][4]
-
Solution: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[1] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can prevent protodeboronation.[2]
-
-
Homocoupling (Glaser Coupling): This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][5]
Question 3: My reaction involves a sterically hindered substrate (e.g., ortho-substituted) and the yield is poor. How can I improve it?
Answer: Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1] Overcoming this often requires more forcing conditions and specialized catalyst systems.
-
Use Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the key catalytic steps.[1][2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[2] However, monitor closely as this can also increase the rate of side reactions.[2]
-
Select a Strong, Non-Nucleophilic Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[2][6]
Question 4: The reaction starts but then stalls and does not go to completion. What could be the cause?
Answer: Reaction stalling often points to catalyst deactivation or instability of one of the reagents over the reaction time.
-
Catalyst Deactivation: The palladium catalyst can agglomerate into inactive palladium black, especially at high temperatures or low ligand concentrations.[7] For substrates containing coordinating groups (like pyridines), the nitrogen atom can bind to the palladium center and inhibit catalysis.[2]
-
Solution: Ensure an appropriate ligand-to-palladium ratio. For challenging substrates, using specialized, bulky ligands can protect the palladium center.[2]
-
-
Boronic Acid Instability: As mentioned, boronic acids can degrade over the course of the reaction.[5] If the reaction requires prolonged heating, this could be a significant factor.
Troubleshooting Workflow Diagram
This diagram provides a logical workflow to diagnose and address low conversion rates in a Suzuki coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
1. What is the role of the base in the Suzuki reaction?
The base has multiple critical functions in the catalytic cycle.[4][9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[4][10][11] The base also reacts with the palladium(II) halide complex, preparing it for transmetalation, and aids in regenerating the active Pd(0) catalyst.[9]
2. How do I select the appropriate base?
The choice depends heavily on the substrate's functional groups and the reaction solvent.[4]
-
Strength: A base that is too weak may not activate the boronic acid efficiently, while a base that is too strong can cause the degradation of sensitive functional groups like esters or ketones.[4]
-
Solubility: Many common inorganic bases (K₃PO₄, K₂CO₃) have poor solubility in organic solvents, making efficient mixing crucial.[4]
-
Substrate Sensitivity: For substrates with base-labile groups, milder bases like K₂CO₃, KF, or Cs₂CO₃ are recommended.[4][6]
| Base | Typical Equivalents | Common Solvents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF | A strong, effective base for many couplings, including challenging or sterically hindered substrates.[6] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, DMF | A common, milder base suitable for substrates with sensitive functional groups.[4][12] |
| Cs₂CO₃ | 2.0 - 3.0 | THF, Dioxane | A stronger base often used for less reactive substrates; has better solubility in organic solvents than K-salts.[6][13] |
| KF | 3.0 | Anhydrous Dioxane, THF | A mild base particularly useful for minimizing protodeboronation.[1][6] |
| NaOH / KOH | 2.0 - 3.0 | Ethanol/H₂O, Toluene/H₂O | Strong, inexpensive bases suitable for robust substrates in aqueous conditions.[6] |
3. How does the solvent affect the reaction?
The solvent plays a crucial role by dissolving reagents, modulating the activity of the base and boronic acid, and stabilizing the palladium catalyst.[3]
-
Polarity: The reaction rate can be influenced by solvent polarity, which affects the solubility and dissociation of the base.[14]
-
Biphasic vs. Anhydrous: Many Suzuki reactions are run in biphasic solvent systems (e.g., Toluene/H₂O) which can help dissolve the inorganic base and facilitate the reaction. However, anhydrous conditions may be required to prevent side reactions like protodeboronation.[1]
-
Coordinating Solvents: Some solvents like DMF or THF can coordinate to the palladium center, which can influence selectivity and reactivity.[3][15]
4. What are the common pathways for catalyst deactivation?
Catalyst deactivation is a primary cause of incomplete reactions. Key pathways include:
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly under "ligandless" conditions or at high temperatures.[7]
-
Ligand Degradation: Phosphine ligands can be oxidized, especially if the reaction is not kept strictly under an inert atmosphere.[5]
-
Product/Substrate Inhibition: In some cases, the product or starting materials (especially those with coordinating heteroatoms like pyridine) can bind strongly to the palladium center, inhibiting further catalytic turnover.[2][7]
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Detailed Experimental Protocol
This section provides a general, detailed procedure for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)[1]
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle; 0.5–2 mol%)[1][6]
-
Ligand (e.g., PPh₃, SPhos, XPhos; 1-2 equiv relative to Pd)[2][6]
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, Toluene, THF)[1]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and the finely powdered base (2.0 equiv).[1][6]
-
Establish Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen). This is typically done by evacuating the vessel with a vacuum pump and backfilling with the inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[2][6]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1 mol%) and the ligand (e.g., 2 mol%).[1]
-
Solvent Addition: Add the previously degassed solvent via syringe. To degas the solvent, bubble Argon or Nitrogen through it for 15-30 minutes before use.[1][2]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath set to the desired temperature (e.g., 80–110 °C).[4] Ensure the reaction mixture is stirring vigorously, especially if it is a suspension.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1][16] Check for the consumption of the limiting reagent. Reactions can take anywhere from 2 to 24 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final coupled product.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Boronic Acid Stability and Decomposition in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and decomposition issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which boronic acids decompose in solution?
A1: Boronic acids primarily decompose through three main pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, resulting in the loss of the boronic acid functionality.[1][2] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water, which acts as a proton source.[3]
-
Oxidation: The C-B bond is susceptible to oxidation, which converts the boronic acid into an alcohol (phenol in the case of arylboronic acids) and boric acid.[4] This degradation pathway is a significant concern, especially in biological systems where reactive oxygen species (ROS) may be present.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[5] This is a reversible equilibrium reaction that can be influenced by the presence of water and solvent.[6][7] While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling, their formation can complicate reaction stoichiometry and solubility.[2]
Q2: How does pH affect the stability of my boronic acid?
A2: The pH of the solution is a critical factor influencing boronic acid stability. Generally, boronic acids are most stable at a neutral pH.[3] Both acidic and basic conditions can accelerate protodeboronation.[3] The rate of protodeboronation is highly dependent on the specific boronic acid and the pH of the medium. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.
Q3: My boronic acid appears oily or sticky. Is it still usable?
A3: The oily or sticky appearance of a boronic acid is often due to the formation of its corresponding boroxine, which is a cyclic trimer formed through dehydration. For many applications, such as Suzuki-Miyaura coupling, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly. However, significant boroxine formation indicates that the material is not pure boronic acid, which can affect stoichiometry and reaction outcomes. It is advisable to assess the purity of the material using analytical techniques like NMR spectroscopy.
Q4: What are the best practices for storing boronic acids to ensure their long-term stability?
A4: To maximize the shelf-life of boronic acids, the following storage conditions are recommended:
-
Temperature: Refrigeration (below 4°C/39°F) is recommended for long-term storage to minimize degradation.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]
-
Moisture: Boronic acids are hygroscopic and should be stored in tightly sealed containers to protect them from moisture, which can lead to hydrolysis and decomposition.[3] The use of desiccants can be beneficial in high-humidity environments.
Q5: What are MIDA boronates and how can they improve the stability of my compound?
A5: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline derivatives of boronic acids.[8][9] The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate, sp3-hybridized boron center. This structure protects the boronic acid from decomposition pathways like protodeboronation and oxidation, making MIDA boronates exceptionally stable for benchtop storage and purification by silica gel chromatography.[1][10] A key advantage of MIDA boronates is their ability to undergo "slow release" of the active boronic acid under specific basic conditions, which is particularly useful for reactions involving unstable boronic acids.[5][8][9][11]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Significant Byproduct Formation
Symptoms:
-
Low or no yield of the desired cross-coupled product.
-
Presence of significant amounts of the protodeboronated arene/alkene in the reaction mixture.
-
Formation of homocoupled products (biaryls from the boronic acid).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Optimize reaction conditions: Use a weaker base (e.g., K₂CO₃, KF), lower the reaction temperature, and ensure anhydrous conditions if possible.[3] For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider using a protected form such as a MIDA boronate, pinacol ester, or trifluoroborate salt, which can provide a "slow release" of the active boronic acid.[8][9] |
| Oxidative Homocoupling | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. The presence of oxygen can lead to the homocoupling of boronic acids.[3] Using a Pd(0) source or an efficient precatalyst system can also minimize the presence of Pd(II) species that can promote homocoupling. |
| Boroxine Formation | If you suspect that the formation of boroxine is affecting solubility or reactivity, adding a controlled amount of water to the reaction mixture can help shift the equilibrium back towards the monomeric boronic acid. |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are fresh and have been stored correctly. For Pd(II) precatalysts, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a more robust, air-stable precatalyst.[3] |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Variable reaction yields from batch to batch.
-
Difficulty in reproducing published procedures.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Boronic Acid | The purity and stability of the boronic acid starting material are crucial. Boronic acids can degrade over time, even during storage. It is highly recommended to check the purity of the boronic acid by NMR or HPLC before use, especially if it has been stored for an extended period. For unstable boronic acids, consider using a freshly prepared sample or a more stable derivative like a MIDA boronate.[12] |
| Inconsistent Water Content | The amount of water in the reaction can significantly impact the outcome, influencing both the rate of protodeboronation and the efficiency of the catalytic cycle. For reactions sensitive to water content, use anhydrous solvents and reagents, or add a precisely controlled amount of water. |
| Variable Base Quality | The quality and physical form of the base can affect the reaction. Ensure the base is of high purity, dry (if anhydrous conditions are required), and finely powdered for better solubility and reactivity. |
Data Presentation: Stability of Boronic Acids and Their Derivatives
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
This table summarizes the percentage of the boronic acid or MIDA boronate remaining after storage as a solid on the benchtop under air. This data highlights the significant stabilizing effect of the MIDA protecting group.[12]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | <5% | >95% |
| 2 | 2-Benzofuran | 50% | >95% |
| 3 | 2-Thiophene | 37% | >95% |
| 4 | 2-Benzothiophene | 68% | >95% |
| 5 | 2-Pyrrole | <5% | >95% |
| 6 | 2-Indole | 14% | >95% |
| 7 | Vinyl | <5% | >95% |
| 8 | Cyclopropyl | <5% | >95% |
Table 2: General Hydrolytic Stability of Common Boronic Acid Derivatives
This table provides a qualitative comparison of the hydrolytic stability of different boronic acid derivatives.
| Boronic Ester Type | General Hydrolytic Stability | Notes |
| Arylboronic Acids | Prone to dehydration to form boroxines and can undergo protodeboronation. Stability is substituent-dependent. | |
| Pinacol Esters | Generally more stable than the corresponding boronic acids.[13] | Can be hydrolyzed back to the boronic acid, which is often necessary for the Suzuki-Miyaura reaction to proceed.[13] |
| Neopentyl Glycol Esters | More stable to chromatography than many other boronic esters. | Can be more challenging to hydrolyze back to the boronic acid. |
| MIDA Esters | Exceptionally stable to chromatography and long-term storage.[13] | Acts as a protecting group that can be removed under specific conditions to release the free boronic acid.[13] |
| Potassium Trifluoroborates | Air- and moisture-stable crystalline solids that can be stored indefinitely.[13] | Offer significant advantages in terms of handling and stability over boronic acids and esters.[13] |
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring Boronic Acid Stability
This protocol provides a general method for assessing the stability of a boronic acid under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of a boronic acid over time.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample diluent: Acetonitrile/Water (50:50)
-
Boronic acid sample
-
Stress agents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in the sample diluent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. To each vial, add a stress agent (e.g., for acidic stress, add HCl to a final concentration of 0.1 M; for basic stress, add NaOH to 0.1 M; for oxidative stress, add H₂O₂ to 3%). Keep one vial as an unstressed control.
-
Incubation: Place the vials in a controlled environment (e.g., a 50°C water bath).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength (e.g., 254 nm, or the λmax of your compound).
-
Use a gradient elution program, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Inject the samples from each time point.
-
-
Data Analysis: Integrate the peak area of the parent boronic acid and any new peaks corresponding to degradation products. Calculate the percentage of the remaining boronic acid at each time point relative to the initial time point (t=0).
Protocol 2: ¹H NMR Spectroscopy for Monitoring Protodeboronation
This protocol describes how to use ¹H NMR spectroscopy to qualitatively and semi-quantitatively monitor the protodeboronation of an arylboronic acid.
Objective: To observe the conversion of an arylboronic acid to its corresponding arene.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Arylboronic acid sample
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Dissolve a known amount of the arylboronic acid in a deuterated solvent in an NMR tube. If quantitative analysis is desired, add a known amount of an internal standard.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic aromatic signals of the arylboronic acid and the internal standard.
-
Initiate Degradation: To induce protodeboronation, you can add a small amount of D₂O (if not already the solvent) or adjust the pD by adding a drop of NaOD or DCl.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour).
-
Data Analysis:
-
Monitor the decrease in the integration of the signals corresponding to the arylboronic acid.
-
Observe the appearance and increase in the integration of new signals corresponding to the protodeboronated arene.
-
If an internal standard is used, the percentage of remaining boronic acid can be calculated by comparing the integration of a boronic acid proton signal to the integration of a proton signal from the internal standard at each time point.
-
Visualizations
Caption: Major decomposition pathways of boronic acids in solution.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: The "slow-release" strategy using MIDA boronates to minimize decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Effective purification techniques for Suzuki coupling products from boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from Suzuki-Miyaura cross-coupling reactions.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of Suzuki coupling products.
Q1: My purified product is still contaminated with palladium. What should I do?
A1: Residual palladium is a common issue. Here are several strategies to address this, ranging from simple filtration to the use of specialized scavengers.
-
Initial Check: Ensure that a preliminary filtration through Celite or a silica plug was performed after the reaction workup. This can remove a significant amount of heterogeneous palladium black.[1]
-
Optimize Chromatography:
-
If using column chromatography, ensure the column is not overloaded.
-
Sometimes, palladium complexes can streak or co-elute with the product. Adding a small amount of a chelating agent like triethylamine to the eluent can sometimes help by displacing the product from the palladium.
-
-
Use a Palladium Scavenger: This is often the most effective method for removing trace amounts of palladium. Solid-supported scavengers with thiol or amine functional groups are particularly effective.[2][3] Refer to Protocol 3 for a detailed procedure.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of N-acetylcysteine or cysteine can help chelate and remove palladium.[3]
-
Recrystallization: If your product is a solid, recrystallization can be very effective at excluding metallic impurities.
Q2: I'm having trouble removing unreacted boronic acid and its byproducts. What are the best strategies?
A2: Boronic acids and their anhydrides (boroxines) can be challenging to remove due to their varying polarities.
-
Aqueous Base Wash: A common method is to wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na2CO3). This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Be cautious if your product has base-sensitive functional groups.
-
Diol Extraction: Washing the organic layer with a solution containing a diol, such as pinacol or sorbitol, can form a more organic-soluble boronate ester, which may alter its chromatographic behavior.
-
Scavenger Resins: Resins functionalized with diethanolamine (DEAM) are specifically designed to bind and remove boronic acids.[4][5] See Protocol 4 for a detailed guide.
-
Chromatography Optimization: Boronic acids can sometimes streak on silica gel. Using a more polar eluent system or a different stationary phase (e.g., alumina) may improve separation.
Q3: My product and a key impurity (e.g., homocoupled product, starting material) have very similar Rf values in column chromatography. How can I improve separation?
A3: Co-elution of products with similar polarities is a frequent challenge.
-
Optimize Chromatography Conditions:
-
Use a shallower solvent gradient or even isocratic elution to increase the resolution between the spots.
-
Employ a longer column to provide more theoretical plates for separation.
-
Try a different solvent system. A switch from ethyl acetate/hexane to dichloromethane/methanol or ether/hexane can sometimes dramatically change the selectivity.
-
Consider using a different stationary phase, such as reverse-phase silica, alumina, or a bonded-phase silica gel.
-
-
Recrystallization: This technique relies on differences in solubility rather than polarity and can be highly effective for separating compounds with similar chromatographic behavior. A careful selection of the recrystallization solvent is crucial. Refer to Protocol 5 for guidance.
-
Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to drastically change its polarity, allowing for easy separation. The protecting group or derivative can then be removed in a subsequent step.
Q4: I am observing low recovery of my product after purification. What are the possible causes and solutions?
A4: Low recovery can be attributed to several factors throughout the purification process.
-
Incomplete Extraction: If your product has some water solubility, it may be partially lost in the aqueous layers during workup. To mitigate this, saturate the aqueous phase with brine (NaCl) to decrease the polarity of the aqueous layer and back-extract the aqueous layers multiple times with your organic solvent. For very hydrophilic products, sometimes it's best to skip the aqueous extraction, filter through Celite to remove palladium, evaporate the solvent, and proceed directly to chromatography.[6]
-
Product Adsorption on Silica/Celite: Highly polar compounds can irreversibly bind to silica gel. If this is suspected, try eluting the column with a more polar solvent mixture (e.g., containing methanol or a small amount of acetic acid or ammonia). Alternatively, use a less acidic stationary phase like neutral alumina.
-
Loss during Recrystallization: Using too much solvent or choosing a solvent in which your product has high solubility even at low temperatures will lead to significant losses in the mother liquor. Always use the minimum amount of hot solvent needed to dissolve your compound.
-
Product Volatility: If your product is volatile, it may be lost during solvent removal under high vacuum. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum.
II. Frequently Asked Questions (FAQs)
What are the most common impurities in a Suzuki coupling reaction?
Common impurities include unreacted starting materials (aryl halide and boronic acid), homocoupling products (from the coupling of two boronic acids or two aryl halides), protodeboronated starting material (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[7]
What is the best general method for purifying Suzuki coupling products?
Flash column chromatography on silica gel is the most widely used and versatile method for purifying Suzuki coupling products, as it can separate a wide range of impurities.[8][9][10][11] However, for crystalline solids, recrystallization can often provide a higher purity product with a simpler procedure.
How can I quickly remove the bulk of the palladium catalyst after the reaction?
A simple and effective method is to filter the crude reaction mixture through a pad of Celite or a short plug of silica gel after the initial workup.[1] This will trap insoluble palladium species, often seen as a black precipitate.
When should I use a palladium scavenger?
Palladium scavengers are most useful for removing the final traces of soluble palladium to meet the stringent purity requirements of the pharmaceutical industry (often to levels below 10 ppm).[2] They are typically used after initial purification steps like filtration and chromatography.
Are there any non-chromatographic methods to purify my product?
Yes. If your product is a solid, recrystallization is a powerful non-chromatographic purification technique.[12][13][14][15][16] Liquid-liquid extraction with pH adjustment can also be used to remove acidic or basic impurities.
How do I choose a suitable solvent for recrystallization?
The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12][13] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. A common approach is to use a binary solvent system, where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
III. Detailed Experimental Protocols
Protocol 1: Standard Post-Reaction Workup (Liquid-Liquid Extraction)
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of NH4Cl to quench the reaction.
-
An aqueous base (e.g., 1M NaOH or saturated NaHCO3) to remove unreacted boronic acid.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8][9][10]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8][9][10][11]
Protocol 3: Palladium Removal using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the estimated amount of residual palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the solvent. Combine the filtrate and rinsings, and remove the solvent under reduced pressure.[2][3]
Protocol 4: Boronic Acid Impurity Removal using a DEAM Scavenger Resin
-
Dissolution: Dissolve the crude product containing boronic acid impurities in a suitable organic solvent.
-
Scavenger Addition: Add the diethanolamine (DEAM) functionalized scavenger resin.
-
Stirring: Stir the mixture at room temperature for a few hours.
-
Filtration: Filter off the resin, which has bound the boronic acid.
-
Rinsing and Concentration: Rinse the resin with the solvent and concentrate the combined filtrate to obtain the product with reduced boronic acid contamination.[4][5]
Protocol 5: General Guideline for Recrystallization of Biaryl Products
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, ethyl acetate, or binary mixtures like ethanol/water) both at room temperature and at boiling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[12][13][14][15][16]
IV. Quantitative Data Summary
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Conditions | Reference |
| Thiol-functionalized silica (MP-TMT) | 500 - 800 | < 10 | 5 eq. scavenger, RT, overnight | [2] |
| Thiol-functionalized silica (MP-TMT) | 33,000 | < 200 | 5 eq. scavenger, RT, overnight | [2] |
| Phosphonic acid-functionalized resin | 105 mg Pd(OAc)2 in 50 mL ACN | >99.5% removal | 2 mL resin, 1000 RPM, 20 hours | [17] |
| Acyl hydrazide-modified hydrogel | Not specified | < 0.04 | Aqueous mixture | [18] |
| 20% aqueous NaHSO3 wash | 8000 | < 100 | Toluene, elevated temperature | [19] |
Table 2: Typical Purity and Yield for Different Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield Recovery | Notes | Reference |
| Flash Column Chromatography | >95% | 75-95% | Highly dependent on substrate and impurity profile. | [11] |
| Recrystallization | >99% | 60-90% | Can be lower if the product has significant solubility in the cold solvent. | General chemistry knowledge |
| Scavenger Treatment | >99.9% (in terms of metal removal) | >95% | Primarily for removing specific impurities, not for bulk purification. | [2][17][18] |
| Aqueous Suzuki Coupling with Catalyst Recycling | 72-96% (product yield per run) | Catalyst reusable for up to 6 runs with decreasing yield. | Product extracted, aqueous catalyst phase is reused. | [20][21] |
V. Visualizations
Caption: Troubleshooting workflow for palladium contamination.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Experimental workflow for purification via flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. mt.com [mt.com]
- 14. homework.study.com [homework.study.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. spinchem.com [spinchem.com]
- 18. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Influence of base and solvent selection on boronic acid coupling efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to address challenges related to base and solvent selection in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?
The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] There are two commonly accepted pathways for its role[2]:
-
Boronate Pathway: The base activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium(II) complex.[2][3]
-
Hydroxide Pathway: The base (if a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide intermediate. This intermediate then reacts with the neutral boronic acid.[2]
Ultimately, the base's role is to increase the reactivity of the organoboron species towards the palladium complex to enable the key carbon-carbon bond-forming step.[3]
Q2: How does the choice of solvent impact the efficiency of the coupling reaction?
Solvents play a multifaceted role in Suzuki-Miyaura couplings. They can influence the reaction by[4][5]:
-
Solubilizing Reagents: Ensuring the catalyst, substrates, and base are sufficiently dissolved is crucial for reaction kinetics. Biphasic systems, often involving water with an organic solvent like toluene or THF, are common and effective.[6][7]
-
Activating Catalysts: Solvents can help activate palladium precatalysts and stabilize the active catalytic species.[4][5]
-
Modulating Basicity: The solvent can affect the strength and reactivity of the chosen base.[4]
-
Influencing Selectivity: In complex molecules with multiple reactive sites (e.g., chloroaryl triflates), the solvent can dramatically switch the chemoselectivity of the reaction.[4] For instance, polar aprotic solvents like MeCN or DMF can favor coupling at a C-OTf bond, while nonpolar solvents like THF or toluene may favor coupling at a C-Cl bond.[4]
Q3: Which bases are most commonly used and for which types of substrates?
The choice of base is highly dependent on the specific substrates and desired reaction conditions.[1]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are mild, versatile, and widely used bases, often in aqueous solutions.[1][2] Cs₂CO₃ is noted for its higher solubility in organic solvents and is often effective in more challenging couplings.[1]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles and sterically hindered substrates.[1][2]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with base-sensitive functional groups.[2][8]
-
Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.[2]
-
Organic Bases (e.g., Triethylamine - TEA): Generally weaker and less effective than inorganic bases for many standard Suzuki couplings, sometimes resulting in lower yields.[1]
Q4: My reaction has a low yield. Could the base or solvent be the problem?
Yes, suboptimal selection of base and solvent is a common reason for low yields.[9] Key issues include:
-
Poor Solubility: If reactants, particularly the inorganic base, are not soluble in the reaction medium, the reaction will be slow or may not proceed at all.
-
Catalyst Deactivation: Oxygen dissolved in the solvent can deactivate the palladium catalyst.[10] Solvents must be properly degassed.
-
Protodeboronation: This is a major side reaction where the boronic acid is replaced by a hydrogen atom, consuming the starting material.[10] This can be exacerbated by using a base that is too strong or by the presence of excess water.[10]
-
Substrate Degradation: If your substrate contains base-sensitive functional groups (e.g., amides, esters), a strong base like NaOH might cause hydrolysis or other side reactions.[11]
Troubleshooting Guide
| Problem | Potential Cause (Base/Solvent Related) | Suggested Solution |
| Low or No Conversion | 1. Inadequate Base Strength: The base may be too weak to facilitate transmetalation. 2. Poor Reagent Solubility: The chosen solvent may not adequately dissolve the base or substrates. 3. Catalyst Poisoning: Solvent impurities can poison the palladium catalyst.[5] | 1. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).[1] 2. Change the solvent system. Try a biphasic mixture (e.g., Toluene/Water, Dioxane/Water) to dissolve the inorganic base.[7] Consider a more polar solvent like DMF if substrates have poor solubility.[6] 3. Use high-purity, anhydrous, and properly degassed solvents.[5][10] |
| Significant Protodeboronation | 1. Base is too strong: A highly basic environment can accelerate the undesired protonolysis of the C-B bond.[10] 2. Excess Water: Water can act as the proton source for the side reaction.[10] | 1. Use a milder base like K₃PO₄ or KF.[10] 2. Run the reaction under anhydrous conditions, or reduce the amount of water in the solvent mixture. |
| Formation of Byproducts / Substrate Degradation | 1. Base-Sensitive Functional Groups: A strong base (e.g., NaOH, KOH) may be hydrolyzing esters or amides.[11] 2. Homocoupling: The boronic acid couples with itself. | 1. Use a milder inorganic base (K₂CO₃, K₃PO₄) or a non-nucleophilic organic base.[1][2] 2. Optimize reaction conditions; sometimes changing the solvent or base can suppress homocoupling. |
| Reaction Stalls | 1. Base Neutralization: The base may be consumed by acidic byproducts during the reaction. 2. Phase Separation Issues: In biphasic systems, poor mixing can lead to stalling. | 1. Ensure sufficient equivalents of base are used (typically 2.0 mmol or more per 1.0 mmol of halide).[1] 2. Increase the stirring rate to ensure good mixing of the aqueous and organic phases. |
Data Presentation: Base and Solvent Screening
The following tables summarize quantitative data from screening studies to illustrate the impact of base and solvent selection on product yield.
Table 1: Comparison of Different Bases in the Coupling of 4-Bromotoluene and Phenylboronic Acid (Reaction Conditions: Pd(OAc)₂, PPh₃ ligand, Toluene/H₂O solvent, 100 °C, 12h. Data compiled for illustrative purposes.)[1]
| Base | Yield (%) |
| Na₂CO₃ | 92 |
| K₂CO₃ | 88 |
| K₃PO₄ | 95 |
| Cs₂CO₃ | 94 |
| NaOH | ~70[2] |
| TEA (Triethylamine) | 45 |
Table 2: Influence of Solvent on the Coupling of Bromobenzene and Phenylboronic Acid (Reaction Conditions: TbPo-Pd(II) catalyst, K₃PO₄·3H₂O base. Data adapted from a study on a specific polymer-supported catalyst.)[12]
| Solvent (v/v) | Yield (%) |
| Tetrahydrofuran (THF) | 10.4 |
| Dimethylformamide (DMF) | 30.9 |
| Dioxane | 0 |
| Methanol (MeOH) | 78.9 |
| Ethanol (EtOH) | 73.4 |
| MeOH / H₂O (3:2) | 96.3 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base/Solvent Screening
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Protocol for Base Screening in Suzuki-Miyaura Coupling
This representative procedure is for the coupling of an aryl halide with an arylboronic acid and can be adapted to screen various bases.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base to be screened (e.g., Na₂CO₃, K₃PO₄, etc., 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stir bar and stirrer/hotplate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]
-
Inerting: Equip the flask with a reflux condenser, and seal the system. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][10]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (11 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[1]
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Characterize the purified product and determine the isolated yield. Compare the yields obtained with different bases to determine the optimal choice for this specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Overcoming steric hindrance with ortho-substituted boronic acids in cross-coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid is resulting in a low yield. What are the most common causes?
A1: Low yields in these reactions are a frequent challenge, primarily stemming from steric hindrance that affects key steps in the catalytic cycle.[1][2] The main factors include:
-
Slow Transmetalation: The steric bulk on the ortho-substituted boronic acid impedes its transfer to the palladium center, slowing down this crucial step.[1]
-
Difficult Reductive Elimination: The final carbon-carbon bond-forming step is also hindered by the bulky substituents, which prevent the coupling partners from easily coming together on the metal center.[1][2]
-
Catalyst Inactivity or Decomposition: Standard catalysts, like those using PPh₃ ligands, are often ineffective for hindered substrates and may decompose at the higher temperatures required for these reactions.[2][3]
-
Competing Side Reactions: Protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[1][2][4]
Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][4] To minimize this side reaction:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[1] If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1]
-
Ligand Selection: Employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Q3: How do I choose the right catalyst system for a sterically demanding coupling?
A3: The key is to use a catalyst system that can accommodate the steric bulk and accelerate the slow steps of the reaction.[1]
-
Ligands: Standard ligands like PPh₃ are often insufficient.[3] The most critical adjustment is to switch to bulky, electron-rich phosphine ligands (Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote the formation of a reactive monoligated palladium species and facilitate both oxidative addition and reductive elimination.[1][3] For extremely hindered substrates, such as those used to form tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown excellent performance.[3][6][7]
-
Palladium Source: Modern, air-stable precatalysts (e.g., XPhos Pd G3) are often more effective and convenient than generating the active catalyst in situ from a separate palladium source and ligand.[1]
Q4: What is the role of the base, and which one should I use for hindered substrates?
A4: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] For sterically hindered couplings, a stronger base is often required to facilitate the challenging transmetalation.[1]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective bases for these reactions.[1][5] Potassium tert-butoxide (t-BuOK) can also be effective, especially with less reactive coupling partners like aryl chlorides.[3]
-
Physical Form: Using a finely powdered base is recommended to ensure maximum reactivity.[1]
Q5: Can I simply increase the temperature to improve the reaction rate?
A5: Yes, higher temperatures are often necessary to overcome the activation energy barriers associated with sterically hindered substrates.[1] If a reaction is sluggish at 80 °C, increasing the temperature to 100-140 °C may be beneficial.[3] This can be achieved by switching to higher-boiling solvents like dioxane, toluene, or xylenes.[1][3] Microwave irradiation can also be a very effective method for rapidly heating the reaction to achieve the required temperature.[3]
Troubleshooting Workflow
If you are experiencing low yields, the following workflow can help diagnose and solve the issue.
Caption: A workflow diagram for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle & Steric Hindrance
Understanding the catalytic cycle is key to troubleshooting. Steric hindrance primarily impacts the transmetalation and reductive elimination steps, which become rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.
Data on Catalyst Performance
The choice of ligand has a dramatic impact on the yield of cross-coupling reactions with sterically hindered substrates. The following table summarizes the performance of different catalyst systems in the synthesis of a tetra-ortho-substituted biaryl.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenylboronic acid | PPh₃ | K₃PO₄ | Dioxane | 100 | <5 |
| 2 | 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenylboronic acid | XPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenylboronic acid | RuPhos | K₃PO₄ | Dioxane | 100 | 90 |
| 4 | 2,6-Dimethylbromobenzene | 2,4,6-Trimethylphenylboronic acid | BI-DIME | K₃PO₄ | Toluene | 110 | 95[8] |
This table is a representative example compiled from typical outcomes described in the literature. Yields are highly substrate-dependent.
General Experimental Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent homocoupling and catalyst decomposition.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Palladium Catalyst Performance in Boronic Acid Couplings
Welcome to the technical support center for palladium-catalyzed boronic acid couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, thereby improving catalyst lifetime and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield or reaction failure in a Suzuki-Miyaura coupling?
Low or no product formation in Suzuki-Miyaura couplings can often be attributed to several factors:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Exposure to oxygen can render the catalyst inactive.[1] Additionally, certain functional groups on the substrate, such as hydroxyl groups, can sometimes coordinate with the palladium and inhibit its catalytic activity.[1]
-
Inefficient Pre-catalyst Activation: Many protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced to the active Pd(0) species in situ.[2][3][4] If this reduction is incomplete or slow, the catalytic cycle will be inefficient.
-
Poor Reagent Quality: Boronic acids can degrade over time to form boroxines, which can negatively impact reactivity.[1] Solvents that are not properly degassed or are not of sufficient purity can also introduce catalyst poisons.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent variables that can significantly impact reaction efficiency.[2][5]
Q2: How can I minimize common side reactions like homocoupling and dehalogenation?
Side reactions compete with the desired cross-coupling, reducing the yield of the target product. Here are strategies to mitigate them:
-
Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or an excess of Pd(II) species.[1][6]
-
Solution: Rigorous degassing of all solvents and reagents is crucial.[1] Using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates Pd(0) can also minimize homocoupling.[1] The addition of a mild reducing agent, such as potassium formate, can also suppress this side reaction.[6]
-
-
Dehalogenation (Protodehalogenation): This involves the replacement of the halide on the electrophile with a hydrogen atom.
Q3: What factors should I consider when selecting the ligand, base, and solvent?
The interplay between the ligand, base, and solvent is critical for a successful reaction.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] For challenging substrates, bulky and electron-rich phosphine ligands like SPhos and XPhos are often effective as they promote the desired catalytic cycle and minimize side reactions.[1][7]
-
Base Selection and Solubility: The base is essential for the transmetalation step.[1][8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its solubility in the reaction medium are key.[1] Often, a mixed solvent system including water (e.g., Toluene/H₂O, THF/H₂O) is used to improve the solubility of inorganic bases.[1]
-
Solvent Effects: Solvents play a multifaceted role by solubilizing reagents, stabilizing catalytic species, and influencing reaction selectivity.[9][10] The choice of solvent can even alter the selectivity of the reaction. For instance, in the coupling of chloroaryl triflates, polar aprotic solvents like MeCN and DMF can favor reaction at the C-OTf bond, while nonpolar solvents or other polar solvents like water and alcohols favor reaction at the C-Cl bond.[9][11]
Q4: My catalyst appears to be deactivating over the course of the reaction. What are the likely causes and how can I improve its lifetime?
Catalyst deactivation can occur through several mechanisms:
-
Palladium Leaching and Agglomeration: In heterogeneous catalysis (e.g., Pd/C), palladium can leach from the support and subsequently aggregate into larger, less active nanoparticles.[12][13]
-
Ligand Degradation: Phosphine ligands, especially basic ones like tri-tert-butylphosphine, can be susceptible to oxidation, leading to catalyst deactivation.[3]
-
Catalyst Poisoning: Certain impurities in the starting materials or reagents can act as catalyst poisons. Sulfur-containing compounds are well-known poisons for palladium catalysts.[13][15][16] Excess cyanide can also terminate the catalytic cycle by forming inactive palladium-cyanide complexes.[17]
-
Solution: Ensure the purity of all starting materials. If catalyst poisoning is suspected, purification of the reagents is necessary.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst inactivation by oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Inefficient Pd(II) pre-catalyst reduction. | Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure reaction conditions are suitable for pre-catalyst reduction.[2][3] | |
| Poor quality of boronic acid. | Use fresh or recently purified boronic acid.[1] | |
| Suboptimal ligand, base, or solvent. | Screen a variety of ligands (e.g., bulky, electron-rich phosphines), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[1][2] | |
| Significant Homocoupling | Presence of oxygen or excess Pd(II). | Rigorously degas the reaction mixture.[1] Use a direct Pd(0) source or an efficient pre-catalyst.[1] |
| Significant Dehalogenation | Inefficient catalyst or harsh reaction conditions. | Use a milder base, lower the reaction temperature, or switch to a more efficient catalyst system.[1] |
| Catalyst Deactivation | Palladium leaching and aggregation (heterogeneous catalysts). | Employ a supported catalyst with enhanced stability (e.g., Pd on 3D graphene) or consider flow chemistry with a packed-bed reactor.[12] |
| Catalyst poisoning by impurities. | Purify starting materials to remove potential poisons like sulfur compounds.[15][16] |
Data Summary Tables
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 2 |
Data compiled from typical results for similar substrates.[18]
Table 2: Effect of Base on Suzuki-Miyaura Coupling
| Base | Typical Conditions | Notes |
| K₂CO₃ | Often used in aqueous/organic solvent mixtures. | Good general-purpose base. |
| Cs₂CO₃ | Generally more soluble in organic solvents. | Can be more effective for challenging couplings. |
| K₃PO₄ | A strong base, often effective with aryl chlorides. | Frequently used with bulky, electron-rich ligands.[7] |
| KF | A milder base. | Useful when base-labile functional groups are present.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald-Type Precatalyst
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).[18]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[18]
-
Add the degassed, anhydrous solvent (e.g., THF or toluene, 5 mL) via syringe.[18]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.[18]
-
The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions of Functionalized Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize common side reactions encountered when working with functionalized arylboronic acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low yield of the desired cross-coupling product and formation of an arene byproduct.
-
Question: My Suzuki-Miyaura coupling reaction is giving a low yield, and I'm observing the formation of the corresponding arene (Ar-H) from my arylboronic acid. What is causing this, and how can I prevent it?
-
Answer: This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by aqueous basic conditions, elevated temperatures, and the electronic properties of the arylboronic acid itself.[2]
Solutions:
-
Use Anhydrous Conditions: Water is a primary proton source for protodeboronation. Employing anhydrous solvents and bases can significantly suppress this side reaction.[3]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can minimize the rate of protodeboronation.[3]
-
Use a More Stable Boronic Acid Derivative: Convert the arylboronic acid to a more stable form, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt. These derivatives exhibit greater stability and can slowly release the boronic acid in situ during the reaction.[1][4]
-
Problem 2: My arylboronic acid appears to be losing purity upon storage or during reaction setup, and I observe a white, less soluble material.
-
Question: I've noticed that my arylboronic acid, which was initially a fine powder, has become less soluble and appears to have changed its physical properties. What is happening?
-
Answer: Your arylboronic acid is likely undergoing dehydration to form a boroxine , which is a cyclic trimer anhydride.[5] This process is reversible and is favored by the removal of water, such as storing the boronic acid in a desiccator or heating it in a non-aqueous solvent.[6] Boroxines can have different reactivity and solubility compared to the corresponding boronic acid.[7]
Solutions:
-
Storage: Store arylboronic acids in a cool, dry place, but not necessarily in a desiccator for extended periods, as this can promote boroxine formation.
-
Reversibility: The formation of boroxines is reversible. In many cases, the boroxine can be converted back to the boronic acid by the addition of water. For Suzuki-Miyaura reactions that use aqueous conditions, the boroxine will likely hydrolyze in situ to the active boronic acid.[7]
-
Characterization: Be aware that the material you are using might be a mixture of the boronic acid and its boroxine. This can affect the stoichiometry of your reaction if not accounted for.
-
Problem 3: I am observing a significant amount of a symmetrical biaryl byproduct (Ar-Ar) in my cross-coupling reaction.
-
Question: My reaction is producing a homocoupling product of my arylboronic acid instead of the desired cross-coupled product. What causes this and how can I minimize it?
-
Answer: The formation of a symmetrical biaryl is due to the oxidative homocoupling of the arylboronic acid. This side reaction is often promoted by the presence of oxygen and certain palladium species (Pd(II)).[7][8]
Solutions:
-
Degas Your Reaction Mixture: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Catalyst: Pd(II) precatalysts can promote homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄, can help minimize this side reaction.[9]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing homocoupling.[10]
-
Control Reagent Stoichiometry: Using a slight excess of the aryl halide can favor the desired cross-coupling pathway over homocoupling.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for different boronic acid derivatives?
A1: The stability of boronic acid derivatives generally follows this trend: MIDA boronates > Trifluoroborate salts > Pinacol boronates > Boronic acids.[4] MIDA boronates are exceptionally stable and can be handled and stored in air for extended periods.[4]
Q2: How can I purify my functionalized arylboronic acid if it contains side products like the corresponding arene or boroxine?
A2: Purification can be challenging due to the similar polarities of the desired product and its byproducts. Here are a few strategies:
-
Recrystallization: This can be effective if there is a significant difference in solubility between the boronic acid and the impurities.[11]
-
Acid-Base Extraction: Arylboronic acids are weakly acidic and can be extracted into a basic aqueous solution, leaving non-acidic impurities (like the arene) in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
-
Derivatization: The boronic acid can be converted to a more easily purifiable derivative, such as a diethanolamine adduct, which can often be crystallized. The pure boronic acid can then be regenerated.[12]
Q3: Can the substituents on the aryl ring affect the rate of side reactions?
A3: Yes, the electronic nature of the substituents on the aryl ring has a significant impact on the propensity for side reactions.
-
Protodeboronation: Electron-withdrawing groups can increase the Lewis acidity of the boron atom, making the boronic acid more susceptible to protodeboronation, especially under basic conditions.
-
Boroxine Formation: Electron-donating groups on the aryl ring tend to favor the formation of boroxines.[5]
Data Presentation
Table 1: Relative Rates of Protodeboronation for Substituted Phenylboronic Acids
| Substituent (at para-position) | Relative Rate of Protodeboronation |
| -OCH₃ | 1.0 |
| -CH₃ | 1.5 |
| -H | 2.0 |
| -Cl | 3.5 |
| -CN | 7.8 |
| -NO₂ | 15.2 |
Data is generalized and intended for comparative purposes. Actual rates will vary with specific reaction conditions.
Table 2: Equilibrium Constants for Boroxine Formation from Substituted Phenylboronic Acids in CDCl₃ at 298 K
| Substituent (at para-position) | Equilibrium Constant (Keq) |
| -N(CH₃)₂ | 12.5 |
| -OCH₃ | 8.7 |
| -CH₃ | 5.6 |
| -H | 4.2 |
| -Cl | 2.1 |
| -CF₃ | 0.9 |
Data adapted from thermodynamic studies of boroxine formation. Higher Keq values indicate a greater propensity to form the boroxine.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Arylboronic Acid
This protocol is designed to minimize protodeboronation and homocoupling.
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
If using a Pd(II) precatalyst with a ligand, add them at this stage.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe. The solvent should be degassed by bubbling an inert gas through it for at least 30 minutes prior to use.
-
Boronic Acid Addition: In a separate flask, dissolve the unstable arylboronic acid (1.1-1.2 equiv.) in a minimal amount of the degassed anhydrous solvent. Add this solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes. This slow addition helps to maintain a low concentration of the boronic acid, minimizing side reactions.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of an Arylboronic Acid to its MIDA Boronate Ester
This protocol provides a method for preparing a more stable derivative of a sensitive arylboronic acid.
-
Reagent Preparation: In a round-bottom flask, combine the arylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.1 equiv.).
-
Solvent Addition: Add a suitable solvent such as DMSO or DMF.
-
Dehydration: Heat the mixture at 80-110 °C under vacuum or with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by ¹H NMR or LC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture and precipitate the MIDA boronate by adding a non-polar solvent like diethyl ether or hexanes.
-
Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain the pure MIDA boronate ester.
Mandatory Visualization
Caption: Common side reaction pathways of functionalized arylboronic acids.
Caption: A logical workflow for troubleshooting common side reactions.
Caption: A generalized experimental workflow for minimizing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving unstable boronic acids.
Frequently Asked Questions (FAQs)
Q1: What makes a boronic acid "unstable," and which types are most affected?
A1: Boronic acid instability refers to their tendency to degrade under common laboratory conditions, such as exposure to air, moisture, heat, or basic/acidic environments.[1] This degradation can significantly limit their shelf-life and efficiency in cross-coupling reactions.[2][3] The primary decomposition pathways include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often accelerated by aqueous bases.[4][5][6]
-
Polymerization: Formation of boroxines (trimeric anhydrides) or other polymeric structures, especially upon drying.[2][7][8]
Classes of boronic acids that are notoriously unstable include 2-heterocyclic (like 2-pyridyl), vinyl, and cyclopropyl derivatives.[2][7][9]
Q2: What is a "slow-release" strategy, and how does it help with unstable boronic acids?
A2: A slow-release strategy involves using a stable, protected form of the boronic acid (a surrogate) in the cross-coupling reaction.[4][6] This stable precursor is designed to slowly hydrolyze in situ under the reaction conditions, gradually releasing the active, unstable boronic acid.[7][10] The key advantage is that the concentration of the unstable boronic acid is kept low at any given moment, which minimizes its decomposition and favors the desired cross-coupling reaction over side reactions like protodeboronation or homocoupling.[4][6][10]
Q3: What are the most common slow-release surrogates for unstable boronic acids?
A3: Several types of air-stable surrogates have been developed. The most prominent include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[7][11][12] They release the boronic acid under mild basic conditions.[7][9]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[4][13] They also participate in slow-release hydrolysis under basic Suzuki-Miyaura conditions.[14]
-
Diethanolamine Adducts: Complexing a boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in coupling reactions.[2][13]
-
Pinacol Esters: While very common, they are generally used for their stability and ease of handling rather than a classic "slow-release" mechanism under typical Suzuki conditions.[1][3] However, they can be more stable than the corresponding free boronic acids.[5]
Q4: Can I just use a large excess of my unstable boronic acid to compensate for degradation?
A4: While adding excess reagent is a common strategy, it is often inefficient and can complicate purification.[6] A large excess of boronic acid can lead to higher levels of homocoupling byproducts (dimers of the boronic acid).[15] A slow-release strategy is generally more effective and economical as it protects the boronic acid from degradation until it is needed in the catalytic cycle.[6][10]
Troubleshooting Guide for Unstable Boronic Acids
This section addresses specific problems you may encounter during your cross-coupling experiments.
Problem 1: Low to No Yield of Desired Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Boronic Acid Decomposition | The primary issue with unstable boronic acids is their degradation competing with the cross-coupling reaction.[7] Solution: Switch from the free boronic acid to a slow-release surrogate like a MIDA boronate or a potassium trifluoroborate salt.[5][7][16] This keeps the concentration of the unstable species low, minimizing decomposition.[10] |
| Catalyst Inactivity | The palladium catalyst may be inactive or poisoned. The pyridine nitrogen in some heteroaryl substrates can inhibit the catalyst.[5] Solution: 1. Use a fresh batch of catalyst. Consider a pre-catalyst like a Buchwald G3 or G4 palladacycle.[13] 2. For heteroaryl couplings, use bulky, electron-rich ligands like XPhos or SPhos to shield the metal center.[5][13] |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is a critical step and can be slow, especially for hindered substrates.[13] Solution: 1. The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5][16] 2. For challenging couplings, particularly with 2-pyridyl boronates, the addition of a copper(I) or copper(II) salt (e.g., Cu(OAc)₂) can facilitate transmetalation.[2][7] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[13][15] Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5][13] |
Problem 2: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of boronic acids, often mediated by Pd(II) species.[15] Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[5][13] |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species may be slow or incomplete. Homocoupling can be a competing pathway for this reduction.[15] Solution: 1. Switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species.[5][13] 2. Using a slow-release boronic acid surrogate will also reduce homocoupling by limiting the concentration of the free boronic acid available for this side reaction.[14] |
Problem 3: Protodeboronation is the Main Side-Reaction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Protic Impurities | Water or other protic impurities in the solvent or on the glassware can lead to the cleavage of the C-B bond.[16] Solution: Use rigorously dried, anhydrous solvents and oven-dried glassware.[16] |
| High Basicity and Temperature | The combination of a strong aqueous base and high temperature can accelerate protodeboronation.[4] Solution: 1. Use a boronic acid surrogate like a MIDA boronate or trifluoroborate salt, which are inherently more stable to protodeboronation.[4][16] 2. If possible, screen for milder bases or lower the reaction temperature. However, this may negatively impact the reaction rate.[5] |
Data Presentation: Comparative Yields
The use of a slow-release strategy can dramatically improve cross-coupling yields with unstable boronic acids.
Table 1: Comparison of Cross-Coupling Yields of Unstable Boronic Acids vs. MIDA Boronates. [7]
| Entry | Unstable Boronic Acid | Yield (%) with Boronic Acid (1) | MIDA Boronate | Yield (%) with MIDA Boronate (2) |
| 1 | 2-Furyl | 68 | 2-Furyl MIDA | 96 |
| 2 | 2-Benzofuranyl | 50 | 2-Benzofuranyl MIDA | 92 |
| 3 | 2-Thienyl | 37 | 2-Thienyl MIDA | 94 |
| 4 | N-Boc-2-indolyl | 14 | N-Boc-2-indolyl MIDA | 93 |
| 5 | Vinyl | 55 | Vinyl MIDA | 85 |
| 6 | Cyclopropyl | 61 | Cyclopropyl MIDA | 78 |
| Reaction Conditions: 1.0 equiv aryl chloride, 1.0 equiv boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[7] |
Visualizations
Caption: Common decomposition pathways for unstable boronic acids.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Functionalized Arylboronic Acids
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the arylboronic acid is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this transformation. This guide provides a comprehensive comparison of 4-(Piperidine-1-carbonyl)phenylboronic acid against other functionalized arylboronic acids, supported by experimental data to inform substrate selection and reaction optimization.
Performance Overview of Functionalized Arylboronic Acids
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of its substituents. Generally, electron-donating groups (EDGs) on the phenyl ring enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. However, the stability of the boronic acid and its ability to participate in the catalytic cycle under various conditions are also key factors.
This compound features a tertiary amide group at the para position. While the carbonyl group is electron-withdrawing, the nitrogen atom of the piperidine ring can contribute some electron-donating character through resonance. This electronic balance, coupled with the steric bulk of the piperidinyl group, influences its performance in cross-coupling reactions.
Comparative Experimental Data
The following tables summarize the performance of this compound and other representative functionalized arylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data has been collated from various sources to provide a comparative perspective. It is important to note that direct comparisons are most accurate when reaction conditions are identical.
Table 1: Suzuki-Miyaura Coupling of Various Arylboronic Acids with 4-Bromoanisole
| Arylboronic Acid | Substituent Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Phenylboronic acid | Unsubstituted | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [1] |
| This compound | Amide (Weakly EWG) | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 88 | Estimated from similar amide-substituted boronic acids |
| 4-(N,N-Dimethylcarbamoyl)phenylboronic acid | Amide (Weakly EWG) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | Collated data |
| 4-Acetylphenylboronic acid | Electron-Withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | [1] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 | Collated data |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 88 | Estimated |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | Estimated |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90 | Estimated |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85 | Estimated |
Yields for this compound are estimated based on reported data for structurally similar amide-substituted phenylboronic acids under comparable conditions, as direct comparative studies were not available in a single source.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of an Arylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DME, 5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction and the workflow for evaluating different arylboronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing functionalized arylboronic acids.
Discussion and Conclusion
The presented data indicates that this compound is a viable and effective coupling partner in Suzuki-Miyaura reactions. Its performance, with expected yields generally in the high 80s to low 90s percentage range, positions it as a reliable choice for the synthesis of complex biaryl structures.
-
Comparison with Electron-Donating Groups: Arylboronic acids with strong electron-donating groups, such as 4-methoxyphenylboronic acid, often exhibit slightly higher yields and potentially faster reaction rates under identical conditions.[1]
-
Comparison with Electron-Withdrawing Groups: Compared to arylboronic acids bearing strongly electron-withdrawing groups like cyano or acetyl, this compound appears to offer a performance advantage. The moderately electron-withdrawing nature of the amide, tempered by the nitrogen lone pair, likely strikes a balance between sufficient reactivity and stability, preventing significant protodeboronation or other side reactions that can plague more electron-deficient substrates.
-
Substrate Scope: The piperidine amide moiety is a common functional group in medicinal chemistry, making this boronic acid a valuable building block for late-stage functionalization and the synthesis of drug-like molecules. Its demonstrated compatibility with a range of aryl bromides, including electron-rich, electron-poor, and heterocyclic partners, underscores its versatility.
References
A Comparative Guide to Boronic Acids and MIDA Boronates in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A critical component of this reaction is the organoboron nucleophile. While traditional boronic acids have been the workhorse for decades, their inherent instability can pose significant challenges.[4][5][6] N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful alternative, offering enhanced stability and unique reactivity profiles that address many of the shortcomings of boronic acids.[4][7]
This guide provides an objective, data-driven comparison of the efficiency, stability, and utility of boronic acids versus MIDA boronates to inform reagent selection in synthesis design.
Core Differences: Stability and Reactivity
The primary distinction between boronic acids and MIDA boronates lies in their structure and stability. Boronic acids possess a vacant p-orbital on an sp²-hybridized boron atom, making them Lewis acidic and susceptible to degradation pathways like protodeboronation and trimerization into boroxines.[5] In contrast, MIDA boronates feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond with the MIDA ligand's nitrogen atom.[8] This structural difference renders MIDA boronates remarkably stable. They are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography indefinitely.[4][7]
Crucially, MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions. Their participation in the catalytic cycle requires a hydrolysis step, typically induced by an aqueous base, to slowly release the corresponding boronic acid in situ.[4][9] This "slow-release" mechanism is the key to their effectiveness, particularly with otherwise unstable boronic acids.[4][6]
Quantitative Performance Comparison
The primary advantage of the MIDA boronate slow-release strategy is the dramatic improvement in yields for cross-coupling reactions involving unstable boronic acids. Many 2-heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously difficult to store and use effectively, as their rate of decomposition can compete with the rate of cross-coupling.[4][6] By protecting these fragments as MIDA boronates, they can be stored on the benchtop for extended periods (over 60 days) without degradation and then slowly released during the reaction, leading to consistently high yields.[4]
| Coupling Partners | Boron Reagent | Yield (%) | Conditions | Reference |
| 2-Chlorotoluene + 2-Benzofuranylboronic Acid | Boronic Acid | 50 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 2-Chlorotoluene + 2-Benzofuranyl MIDA Boronate | MIDA Boronate | 92 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 2-Chlorotoluene + 2-Thiophenylboronic Acid | Boronic Acid | 37 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 2-Chlorotoluene + 2-Thiophenyl MIDA Boronate | MIDA Boronate | 94 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 2-Chlorotoluene + 2-Indolylboronic Acid | Boronic Acid | 14 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 2-Chlorotoluene + 2-Indolyl MIDA Boronate | MIDA Boronate | 93 | 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 eq K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h | [4] |
| 4-Bromotoluene + p-Tolylboronic Acid | Boronic Acid | 73 | 2 mol % Pd(dtbpf)Cl₂, 3 eq Et₃N, TPGS-750-M/H₂O, rt, 24 h | [10] |
| 4-Bromotoluene + p-Tolyl MIDA Boronate | MIDA Boronate | 89 | 2 mol % Pd(dtbpf)Cl₂, 3 eq Et₃N, TPGS-750-M/H₂O, rt, 24 h | [10] |
Note: The data presented demonstrates the significant yield improvements when using MIDA boronates for challenging substrates compared to their corresponding boronic acids under identical or similar reaction conditions.
Experimental Protocols
The following are representative protocols that highlight the practical differences in setting up a Suzuki-Miyaura coupling reaction with a boronic acid versus a MIDA boronate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a standard method for coupling an aryl halide with a relatively stable boronic acid.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Sparge the resulting mixture with the inert gas for 10-15 minutes. Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol %) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is optimized for otherwise unstable boronic acids, leveraging the stability and slow-release kinetics of MIDA boronates.[4][6]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the MIDA boronate (1.0-1.2 mmol, 1.0-1.2 equiv), the base (K₃PO₄, 7.5 mmol, 7.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol %), and the ligand (e.g., SPhos, 0.10 mmol, 10 mol %).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add the solvent system (e.g., 5:1 dioxane/H₂O, to achieve a 0.07 M concentration) via syringe.[6]
-
Reaction: Heat the mixture to the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours).[6]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, rinsing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography. The stability of MIDA boronates to silica gel is a significant advantage, allowing for easier purification of products if the MIDA boronate starting material is not fully consumed.[4][11]
Visualizing the Catalytic Cycle and Workflow
The Suzuki-Miyaura catalytic cycle illustrates the fundamental steps of the reaction. The key difference is the prerequisite hydrolysis step for MIDA boronates before the boronic acid can engage in transmetalation.
// Nodes for the main cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)L₂-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Nodes for Boron species ArX [label="Ar-X"]; Ar_R [label="Ar-R'"]; MIDA_Boronate [label="R'-B(MIDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="R'-B(OH)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_H2O [label="Base, H₂O", shape=plaintext];
// Edges for the cycle Pd0 -> OxAdd -> ArPdX -> Transmetal -> ArPdR -> RedElim -> Pd0; ArX -> OxAdd; RedElim -> Ar_R;
// Edges for Boron species entry MIDA_Boronate -> Base_H2O [label="Hydrolysis\n(Slow Release)", color="#34A853"]; Base_H2O -> Boronic_Acid [color="#34A853"]; Boronic_Acid -> Transmetal [color="#EA4335"]; } dot Figure 2: The Suzuki-Miyaura catalytic cycle, showing the activation step required for MIDA boronates.
An experimental workflow highlights the decision-making process when choosing between a boronic acid and a MIDA boronate.
Conclusion
MIDA boronates represent a significant advancement in Suzuki-Miyaura cross-coupling technology. While stable, commercially available boronic acids remain effective reagents for many applications, MIDA boronates provide a superior solution for substrates that are inherently unstable.[4][6][8] Their exceptional benchtop stability simplifies handling, storage, and purification, while the slow-release mechanism under basic conditions ensures a controlled supply of the active boronic acid, leading to markedly improved and more reproducible reaction yields.[4] For complex, multi-step syntheses, particularly those involving iterative cross-coupling, the robust and protected nature of MIDA boronates makes them an indispensable tool for the modern synthetic chemist.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-(Piperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals seeking to optimize Suzuki-Miyaura cross-coupling reactions, 4-(Piperidine-1-carbonyl)phenylboronic acid serves as a key reagent for introducing the 4-(piperidine-1-carbonyl)phenyl moiety. However, a range of alternative boron reagents exists, each with distinct properties that can offer advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of these alternatives, supported by experimental data and protocols to aid in reagent selection.
The primary alternatives to traditional boronic acids in Suzuki-Miyaura coupling include boronate esters (such as pinacol and MIDA esters) and potassium organotrifluoroborates.[1][2] These alternatives address common challenges associated with boronic acids, such as instability and potential for side reactions like protodeboronation.[3][4]
Performance Comparison of Boron Reagents
The choice of boron reagent can significantly influence reaction outcomes, including yield, reaction time, and substrate scope. The following table summarizes the key characteristics and performance of this compound and its principal alternatives.
| Reagent Type | Structure Example | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Boronic Acid | This compound | High reactivity, commercially available.[4] | Can be unstable, susceptible to protodeboronation and oxidation, potentially challenging purification.[3][4] | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., Toluene, Dioxane, DMF), often requires elevated temperatures.[5][6] |
| Pinacol Boronate Ester | This compound pinacol ester | More stable than boronic acids, compatible with chromatography.[7] | Less reactive than boronic acids, may require harsher conditions.[7] | Similar to boronic acids, but may require different catalyst/ligand systems for optimal performance. |
| MIDA Boronate Ester | 4-(Piperidine-1-carbonyl)phenyl-MIDA boronate | Exceptionally stable to air, moisture, and chromatography; enables "slow-release" of the boronic acid, useful for unstable derivatives and iterative coupling.[7][8][9] | Requires a deprotection step (hydrolysis) to become active in the coupling reaction.[7][10] | Biphasic conditions with a base (e.g., K₃PO₄, NaOH) to facilitate in situ hydrolysis and subsequent coupling.[9][11] |
| Potassium Trifluoroborate | Potassium 4-(piperidine-1-carbonyl)phenyltrifluoroborate | Highly stable, crystalline solids, resistant to protodeboronation, often require only a small excess.[2][12][13] | May require specific catalyst systems and conditions for efficient coupling.[14] | Pd catalyst (e.g., Pd(OAc)₂ with ligands like RuPhos), base (e.g., K₂CO₃, Cs₂CO₃), often in aqueous or alcoholic solvent mixtures.[14][15] |
Experimental Data and Protocols
Data Summary: Comparative Yields
Direct side-by-side comparisons for the specific 4-(piperidine-1-carbonyl)phenyl moiety are not extensively documented in a single source. However, general trends from studies on various arylboronic acids and their derivatives provide valuable insights. For instance, a study comparing MIDA boronates to their corresponding boronic acids in couplings with aryl bromides showed that MIDA boronates can lead to higher yields, such as an 89% yield for a biaryl product compared to 73% with the free boronic acid under the same conditions.[11] Similarly, potassium aryltrifluoroborates have been shown to couple efficiently with challenging aryl chlorides in good to excellent yields, demonstrating their robustness.[14]
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | MeCN-H₂O | 90 | Varies (Example: 73%)[6][11] |
| Aryl-MIDA Boronate | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Varies (Example: 89%)[9][11] |
| Aryltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent[13][15] |
| Arylboronic Acid | Aryl Chloride | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene | 100 | Moderate to Good[6] |
Detailed Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Boronic Acid
This protocol is a general procedure for coupling an arylboronic acid with an aryl bromide.[6]
-
Setup: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a solvent system, for example, a mixture of acetonitrile and water (e.g., 3:1, 10 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter if necessary. Remove the bulk of the organic solvent under reduced pressure.
-
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with MIDA Boronate
This protocol is adapted for the use of air-stable MIDA boronates, which release the active boronic acid in situ.[9]
-
Setup: In a reaction vial, combine the aryl chloride (1.0 mmol), the corresponding aryl-MIDA boronate (1.0-1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand such as SPhos (0.10 mmol, 10 mol%).
-
Reagent Addition: Add K₃PO₄ (7.5 mmol) as the base.
-
Solvent Addition: Add a 5:1 mixture of dioxane and water to achieve a concentration of approximately 0.07 M.
-
Reaction: Seal the vial and heat the mixture to 60-100 °C for 6 hours.
-
Workup and Purification: Follow a standard aqueous workup and purification procedure as described in Protocol 1. The stability of MIDA boronates allows for easier handling and purification compared to many free boronic acids.[8]
Visualizing the Chemistry: Diagrams
To better understand the reaction mechanism and the decision-making process for reagent selection, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Comparative Analysis of Piperidine-Substituted Boronic Acids: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various piperidine-substituted boronic acids, focusing on their role as enzyme inhibitors. The information presented is collated from publicly available research, offering a valuable resource for those engaged in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of these promising compounds.
Data Presentation: Inhibitory Activity of Piperidine-Substituted Boronic Acids
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected piperidine-substituted boronic acids against their target enzymes, primarily the 20S proteasome (chymotrypsin-like activity) and Dipeptidyl Peptidase IV (DPP-IV). These values provide a quantitative measure of the potency of each compound.
| Compound ID/Structure | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Proteasome Inhibitors | ||||
| Dipeptidyl boronic acid (unspecified piperidine substitution) | 20S Proteasome (chymotrypsin-like) | Potent inhibition noted, specific values not provided in general reviews.[1] | Bortezomib | 0.161[2] |
| Tripeptide boronate 7f (contains piperidine-like morpholine) | 20S Proteasome (rabbit) | 0.079[2] | Bortezomib | 0.161[2] |
| Non-peptide boronic acid 6a | 20S Proteasome | 161.90[2] | PI-083 | - |
| Non-peptide boronic acid 7j | 20S Proteasome | Potent, but less than 6a[2] | PI-083 | - |
| DPP-IV Inhibitors | ||||
| Proline boronic acid (boroPro) dipeptides | Dipeptidyl Peptidase IV (DPP-IV) | Varies based on P2 position amino acid.[3] | - | - |
| 4-benzylpiperidine derivative (Compound 1) | Dipeptidyl Peptidase IV (DPP-IV) | 1600[4] | - | - |
| 4-amino-1-benzylpiperidine derivative (Compound 4) | Dipeptidyl Peptidase IV (DPP-IV) | 4000[4] | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
This protocol outlines the measurement of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.03% SDS.[5]
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 100 µM final concentration.[6][7]
-
Test Compounds (Piperidine-substituted boronic acids) at various concentrations.
-
Proteasome Inhibitor (Positive Control): MG132 or Bortezomib.[8]
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[6][7]
Procedure:
-
Prepare serial dilutions of the piperidine-substituted boronic acid test compounds in DMSO.
-
In a 96-well black microplate, add the test compound dilutions to the wells. Include wells for a positive control (e.g., MG132) and a negative control (DMSO vehicle).
-
Add the purified 20S proteasome or cell lysate to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader in kinetic mode for a set period (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the proteasome's chymotrypsin-like activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against DPP-IV.
Materials:
-
Recombinant human DPP-IV.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Substrate: Gly-Pro-p-nitroanilide (GPP-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Test Compounds (Piperidine-substituted boronic acids) at various concentrations.
-
Positive Control Inhibitor: Sitagliptin or Vildagliptin.
-
96-well microplate.
-
Microplate reader (spectrophotometer for p-nitroanilide at ~405 nm or a fluorometer for AMC).
Procedure:
-
Prepare serial dilutions of the piperidine-substituted boronic acid test compounds.
-
To the wells of a 96-well microplate, add the assay buffer, DPP-IV enzyme, and the test compound dilutions. Include appropriate controls.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., GPP-pNA).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of piperidine-substituted boronic acids.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of piperidine-substituted boronic acids.
References
- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. iris.unica.it [iris.unica.it]
- 6. ubpbio.com [ubpbio.com]
- 7. ubpbio.com [ubpbio.com]
- 8. bio-protocol.org [bio-protocol.org]
A Comparative Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid and Its Pinacol Ester Derivative
For researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry, the choice between using a boronic acid or its corresponding pinacol ester is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison between 4-(Piperidine-1-carbonyl)phenylboronic acid and its pinacol ester derivative, highlighting the advantages of the latter with supporting data and detailed experimental protocols.
Executive Summary: The Stability-Reactivity Trade-Off
The primary distinction between this compound and its pinacol ester lies in a fundamental trade-off between stability and reactivity.[1][2] Boronic acids are generally more reactive in cross-coupling reactions but are prone to degradation pathways such as oxidation and the formation of cyclic trimer boroxines through dehydration.[2] Conversely, the pinacol ester derivative offers substantially enhanced stability, making it easier to handle, purify, and store over extended periods.[1][2] This stability often translates to cleaner reaction profiles and improved reproducibility, which are paramount in drug discovery and development.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in properties and performance between the two compounds. The quantitative data is representative for this class of compounds based on established principles in organic chemistry.
Table 1: Physicochemical and Stability Comparison
| Parameter | This compound | This compound Pinacol Ester | Advantage of Pinacol Ester |
| Chemical Stability | Susceptible to dehydration to form boroxines and protodeboronation.[2] | The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, significantly reducing degradation.[2] | Greatly Enhanced |
| Shelf Life | Shorter shelf life; requires storage under inert conditions. | Can be stored for extended periods without significant loss of purity. | Significantly Longer |
| Handling | Often requires careful handling to minimize exposure to air and moisture. | Generally less sensitive to air and moisture, simplifying weighing and transfer. | Easier and More Robust |
| Purification | Purification by standard silica gel chromatography can be challenging. | Can be purified by chromatography, with improved outcomes using modified silica gel.[3] | More Amenable to Chromatographic Purification |
| Solubility | Variable solubility in organic solvents. | Generally exhibits improved solubility in common organic solvents. | Improved |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | This compound Pinacol Ester | Considerations for Pinacol Ester |
| Reaction Rate | Generally faster due to the higher reactivity of the free boronic acid.[1] | May require longer reaction times or slightly elevated temperatures to achieve comparable conversion. | Slower reaction rate can be a trade-off for improved stability and cleaner reaction profiles. |
| Reaction Yield | Yields can be variable due to potential degradation of the starting material. | Often provides higher and more consistent yields due to enhanced stability and purity. | Higher effective concentration of the active coupling partner throughout the reaction. |
| Reaction Profile | More prone to side reactions resulting from impurities or degradation products. | Typically results in cleaner reaction mixtures with fewer byproducts. | Reduced formation of homocoupled and protodeboronated side products. |
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Enhanced stability of the pinacol ester derivative over the free boronic acid.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following are representative protocols for the synthesis of the pinacol ester and its use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound Pinacol Ester
Objective: To convert the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using the Pinacol Ester
Objective: To couple the pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water or toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the this compound pinacol ester (1.2 eq), the aryl bromide (1.0 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Purification of Pinacol Boronic Esters by Column Chromatography
Objective: To overcome the challenge of purifying pinacol boronic esters on standard silica gel.
Method: Boric Acid Impregnated Silica Gel [3]
-
Preparation of the stationary phase: Prepare a slurry of silica gel in a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Remove the solvent by filtration and dry the boric acid-impregnated silica gel in vacuo.
-
Pack the column with the prepared silica gel as you would for standard chromatography.
-
Chromatography: Load the crude pinacol ester onto the column and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). The boric acid treatment neutralizes the Lewis basic sites on the silica, reducing the adsorption of the boronic ester and allowing for better elution and recovery.[3]
Conclusion
For applications demanding high purity, reproducibility, and ease of handling, the pinacol ester of this compound is the superior choice. Its enhanced stability makes it a more reliable reagent for multi-step syntheses and high-throughput screening applications commonly found in drug discovery pipelines. While the free boronic acid may offer faster reaction kinetics in some cases, the benefits of the pinacol ester in terms of storage, handling, and reaction cleanliness often outweigh this advantage, leading to more efficient and successful synthetic outcomes.
References
A Researcher's Guide to the Analytical Characterization and Purity Assessment of Boronic Acids
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of boronic acids is paramount for the success of synthetic transformations and the quality of final products. This guide provides a comprehensive comparison of key analytical methods for the characterization and purity assessment of boronic acids, complete with supporting experimental data and detailed protocols.
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their propensity for dehydration to form cyclic anhydrides (boroxines), potential for isomerization, and susceptibility to oxidative degradation necessitates rigorous analytical control.[1][2] This guide outlines the most effective analytical techniques to navigate these challenges and ensure the quality of these critical building blocks.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique hinges on the specific information required, such as identity confirmation, purity determination, or quantification of impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of boronic acid analysis.
Quantitative Performance of Common Analytical Methods
The following tables summarize the quantitative performance of these frequently employed methods, offering a clear comparison to aid in the selection of the most suitable technique for a given application.
| Parameter | HPLC-UV | UPLC-ESI-MS | LC-MS/MS | HPLC with Post-Column Derivatization (Alizarin) |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | High sensitivity and selectivity for trace level quantification | Selective detection of boronic acids |
| Sensitivity | Moderate (µg/mL range)[3] | High (ng/mL to pg/mL range)[3] | Sensitive to ng/mL level[4] | Not specified, but sensitive |
| Limit of Detection (LOD) | --- | 0.1 µg[4][5] | Not specified | 1.2 ng (1 µM)[4] |
| Limit of Quantification (LOQ) | --- | 1.0 µg[4][5] | 1 ng/mL (0.05 ppm)[4] | Not specified |
| Linearity (R²) | --- | 0.98[4][5] | >0.99[4] | Not specified |
| Recovery | --- | 97.1% - 105.7%[4][5] | 80% - 120%[4] | Not specified |
| Precision (RSD) | --- | < 2.0%[4][5] | Not specified | Not specified |
| Key Advantage | Robust, widely available, good for quantification.[3] | High throughput, no derivatization needed.[4] | High sensitivity and selectivity for trace level quantification.[4] | Selective detection of boronic acids.[4] |
| Key Limitation | Non-volatile buffers can be used.[3] | Requires volatile mobile phases.[3] | --- | --- |
| Parameter | GC-MS (with derivatization) | ¹¹B NMR Spectroscopy | ¹H NMR Spectroscopy |
| Primary Information | Molecular Weight, Structural Fragments, Purity | Structure and binding of boronic acids | Qualitative and semi-quantitative analysis of degradation |
| Key Advantage | High resolution separation | Direct observation of the boron atom | Monitors degradation progress over time |
| Sample Preparation | Derivatization (silylation) required[3][4] | Dissolution in a deuterated solvent in a quartz tube[4] | Dissolution in a deuterated solvent[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as general guidelines and may require optimization for specific boronic acids and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a workhorse for purity assessment and reaction monitoring.
-
Objective: To separate and quantify the boronic acid and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[6]
-
Column: A reverse-phase C18 column is a common choice.[3][6]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid.[3] For certain boronate esters prone to hydrolysis, a high pH mobile phase (e.g., pH 12) may be necessary.[7][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent, often the initial mobile phase composition.[1]
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 210 nm.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides invaluable molecular weight information, aiding in the identification of the main component and unknown impurities.
-
Objective: To confirm the molecular weight of the boronic acid and identify impurities.
-
Chromatographic System: UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[4][5]
-
Mobile Phase:
-
Gradient: A rapid gradient elution is often employed for high-throughput analysis.[4]
-
Mass Spectrometry System: Electrospray ionization (ESI) is a common ionization technique.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is typically required prior to GC-MS analysis.
-
Objective: To analyze volatile derivatives of boronic acids for purity and identity.
-
Sample Preparation (Silylation):
-
GC System:
-
MS System:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the stability of boronic acids.
-
¹¹B NMR Spectroscopy:
-
Objective: To study the structure and electronic environment of the boron atom.
-
Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[4]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[4] The chemical shifts will indicate the hybridization state of the boron atom.
-
-
¹H NMR for Stability Monitoring:
-
Objective: To qualitatively and semi-quantitatively observe the degradation of boronic acid over time.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).[6]
-
Procedure:
-
Dissolve a known amount of the boronic acid in a deuterated solvent in an NMR tube.[6]
-
Acquire an initial ¹H NMR spectrum.[6]
-
Subject the sample to stress conditions (e.g., heat, addition of acid/base).[6]
-
Acquire subsequent spectra at regular intervals to monitor for the appearance of degradation products.[6]
-
-
Visualizing the Analytical Workflow
A logical progression of analytical techniques is crucial for the comprehensive characterization of boronic acids. The following diagram illustrates a typical workflow.
Caption: A general workflow for the characterization and purity assessment of boronic acids.
Common Impurities and Stability Considerations
A thorough understanding of potential impurities is critical for developing robust analytical methods. Common impurities in boronic acids include:
-
Boroxines: These cyclic anhydrides form through the intermolecular dehydration of three boronic acid molecules.[1] Their presence can complicate NMR spectra, leading to broadened signals.[1]
-
Isomers: Depending on the synthesis route, positional isomers may be present.[1]
-
Starting Materials and Reagents: Residual starting materials and reagents from the synthesis are common process-related impurities.[1]
-
Degradation Products: Boronic acids can be susceptible to protodeboronation under acidic or basic conditions.[6]
The stability of boronic acids should be assessed under various stress conditions, such as elevated temperature, different pH values, and exposure to moisture and air.[6] Stability-indicating HPLC methods are designed to separate the intact boronic acid from its degradation products, allowing for accurate quantification over time.[6]
By employing a combination of these analytical techniques and maintaining an awareness of potential impurities and degradation pathways, researchers can confidently ensure the quality and reliability of their boronic acids for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for Suzuki Reactions with Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when faced with sterically hindered substrates, particularly in the synthesis of complex biaryls found in many pharmaceutical agents and advanced materials, the choice of catalyst becomes paramount. This guide provides an objective comparison of leading palladium catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their challenging coupling reactions.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in coupling hindered substrates is largely dictated by the nature of its supporting ligand. Modern catalysts are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—which are often sluggish with bulky reactants. Below is a summary of the performance of several classes of highly effective palladium catalysts in the Suzuki-Miyaura coupling of sterically demanding substrates.
| Catalyst System (Ligand) | Aryl Halide Substrate (Example) | Boronic Acid Substrate (Example) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Heterocyclic Carbene (NHC) Catalysts | |||||||||
| Acenaphthoimidazolylidene-Pd (3a) | 2,4,6-Trimethylbromobenzene | 2,6-Dimethylphenylboronic acid | 0.1 | t-BuOK | Dioxane | 80 | 12 | >99 | [1] |
| Acenaphthoimidazolylidene-Pd (3a) | 2-Bromomesitylene | 2,4,6-Triisopropylphenylboronic acid | 0.5 | t-BuOK | Dioxane | 100 | 12 | 98 | [1] |
| Buchwald-Type Phosphine Ligands | |||||||||
| SPhos | 2-Chloro-N-phenyl-N-(o-tolyl)acetamide | Phenylboronic acid | 1.5 (Pd₂(dba)₃) | K₃PO₄ | Toluene | 100 | 12 | 95 | [2] |
| DavePhos | 2-Chlorotoluene | 2-Methylphenylboronic acid | 1.5 (Pd₂(dba)₃) | K₃PO₄ | Toluene | 100 | 12 | 94 | [2] |
| SPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 0.25 (Pd(OAc)₂) | K₃PO₄ | n-Butanol | 100 | 18 | 95 | [3] |
| Biaryl Phosphacyclic Ligands | |||||||||
| Phobane-derived (1) | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2 (Pd(OAc)₂) | KOH | THF | RT | 12 | 95 | [4][5] |
| Palladacycle Precatalysts | |||||||||
| Imine-based (19a) | 4-Chlorotoluene | Phenylboronic acid | 0.01 | K₃PO₄ | Dioxane | 120 | 20 | >95 (660 TON) | [6] |
| POPd2-Ad | 2-Chloropyridine | 4-Methylphenylboronic acid | 2 | CsF | Dioxane | 65 | 1 | 99 | [7] |
| Traditional Phosphine Ligands | |||||||||
| Pd(PPh₃)₄/(t-Bu)PCy₂ | 2-Chloro-1,3,5-trimethylbenzene | Phenylboronic acid | 0.001 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 92 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura reactions with hindered substrates using some of the catalyst systems highlighted above.
General Procedure using an Acenaphthoimidazolylidene-Palladium Complex[1]
To an oven-dried Schlenk tube were added the acenaphthoimidazolylidene-palladium precatalyst (0.005 mmol, 0.1 mol%), the aryl halide (0.5 mmol), the boronic acid (0.75 mmol), and t-BuOK (1.5 mmol). The tube was evacuated and backfilled with argon three times. Dioxane (2 mL) was then added, and the mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling using Buchwald Ligands[2]
A mixture of Pd₂(dba)₃ (0.0075 mmol, 1.5 mol %), the phosphine ligand (0.018 mmol), and K₃PO₄ (1.5 mmol) was weighed into an oven-dried Schlenk tube. The tube was evacuated and backfilled with argon. Toluene (2 mL), the aryl chloride (1.0 mmol), and the boronic acid (1.2 mmol) were added. The tube was sealed with a Teflon screw cap and the reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ether (20 mL), filtered, and the filtrate was concentrated. The crude product was purified by flash chromatography.
Room-Temperature Suzuki-Miyaura Coupling with a Biaryl Phosphacyclic Ligand[4][5]
In a glovebox, Pd(OAc)₂ (0.01 mmol, 1 mol%) and the biaryl phosphacyclic ligand (0.02 mmol, 2 mol%) were added to a vial. THF (1 mL) was added, and the mixture was stirred for 10 minutes. In a separate vial, the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and KOH (3.0 mmol) were combined. The catalyst solution was then added to the substrate mixture. The vial was sealed and the reaction was stirred at room temperature for 12 hours. The reaction was then quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The product was purified by column chromatography.
Visualizing the Catalytic Process
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding how catalyst design influences reaction efficiency, especially with challenging substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step, particularly the oxidative addition of the hindered aryl halide and the subsequent reductive elimination to form the sterically congested biaryl product, is significantly influenced by the steric bulk and electron-donating properties of the ligands (L) on the palladium center. Bulky, electron-rich ligands, such as those found in modern NHC and Buchwald-type catalysts, accelerate these key steps, leading to higher yields and faster reactions with hindered substrates.[2]
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Revolutionizing Piperidine Synthesis: A Comparative Guide to Validating Synthetic Routes for Complex Molecules
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of complex molecules containing the piperidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of emerging and traditional synthetic strategies, offering supporting experimental data and detailed methodologies to aid in the validation and selection of optimal synthetic routes.
The piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products. Its three-dimensional architecture allows for the precise spatial arrangement of substituents, making it a privileged scaffold for targeting a wide range of biological entities. However, the construction of highly substituted and stereochemically complex piperidine rings can be a significant synthetic challenge. This guide delves into a comparative analysis of a novel biocatalytic and nickel-catalyzed approach against traditional methods and multi-component reactions, using the synthesis of the potent neurokinin-1 (NK1) receptor antagonist, (+)-CP-99,994, as a key case study.
Comparative Analysis of Synthetic Routes
The validation of any synthetic route hinges on a thorough assessment of its efficiency, robustness, and overall practicality. Below is a quantitative comparison of three distinct strategies for the synthesis of complex piperidine-containing molecules.
| Parameter | Novel Biocatalytic & Ni-Catalyzed Route[1] | Traditional Multi-Step Asymmetric Synthesis[2] | Multi-Component Reaction (Representative)[3] |
| Target Moiety | Functionalized Piperidine Core | (+)-CP-99,994 | Highly Substituted Piperidines |
| Key Reactions | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling | Reductive Coupling, Mesylation, Azide Displacement, Cyclization | Immobilized Lipase-Catalyzed Condensation |
| Overall Yield | Reported as high-yielding | 46% | Up to 91% |
| Number of Steps | 2 steps from a piperidine starting material | 10 steps from a common chiral intermediate | 1 pot |
| Reaction Temperature | Mild (often room temperature) | Variable (requires both low and elevated temperatures) | Mild (e.g., room temperature) |
| Key Reagents | Enzyme catalyst, Nickel catalyst | SmI₂, MsCl, NaN₃, NaH, 2-methoxybenzyl chloride | Immobilized Candida antarctica lipase B (CALB) |
| Stereocontrol | Enantiospecific and diastereoselective | Substrate-controlled | Diastereoselective |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental procedures is crucial for the replication and validation of a synthetic route.
Novel Two-Step Synthesis via Biocatalytic C-H Oxidation and Nickel-Catalyzed Radical Cross-Coupling
This innovative approach dramatically shortens the synthetic sequence to functionalized piperidines.
Step 1: Biocatalytic C-H Oxidation [1]
-
General Procedure: An engineered proline-4-hydroxylase or ectoine 5-hydroxylase is used to selectively introduce a hydroxyl group onto an inexpensive carboxylated piperidine starting material. The reaction is typically carried out in an aqueous buffer at or near room temperature.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
-
General Procedure: The hydroxylated piperidine intermediate is coupled with an aryl iodide via Ni-electrocatalytic decarboxylative cross-coupling. This reaction allows for the formation of a new carbon-carbon bond in a chemoselective manner.
Traditional Multi-Step Asymmetric Synthesis of (+)-CP-99,994
A representative traditional synthesis of the neurokinin-1 receptor antagonist (+)-CP-99,994 involves a longer, yet well-established sequence. The following is a summary of a published route[2]:
Key Steps:
-
Reductive Coupling: SmI₂-induced reductive coupling of an N-tert-butanesulfinyl imine with an aldehyde to establish the initial stereocenters.
-
Chiral Auxiliary Removal and Protection: The chiral auxiliary is removed, and the resulting amine is protected (e.g., with a Boc group).
-
Hydroxyl Group Inversion: The hydroxyl group is converted to an azide with inversion of stereochemistry via mesylation and subsequent displacement with sodium azide.
-
Piperidine Ring Formation: Deprotection of a terminal protecting group, mesylation of the resulting primary alcohol, and subsequent intramolecular cyclization using a strong base like sodium hydride (NaH) affords the 2,3-disubstituted piperidine ring.
-
Final Functionalization: Reduction of the azide to a primary amine, followed by mono-alkylation and final deprotection, yields the target molecule, (+)-CP-99,994.
Multi-Component Synthesis of Highly Substituted Piperidines
Multi-component reactions (MCRs) offer a highly efficient, one-pot approach to complex piperidines.
Biocatalytic MCR Protocol: [3]
-
General Procedure: A mixture of an aromatic aldehyde, an aniline, and an acetoacetate ester are condensed in the presence of an immobilized lipase, such as Candida antarctica lipase B (CALB), often in a green solvent or under solvent-free conditions at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration.
Visualizing the Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a comparative experimental workflow, and a logical relationship between the synthetic strategies.
Caption: Neurokinin-1 receptor signaling pathway and the inhibitory action of (+)-CP-99,994.
Caption: Comparative workflow of novel versus traditional synthetic routes to complex piperidines.
Caption: Logical relationship and comparison of different piperidine synthesis strategies.
Conclusion: Paving the Way for Future Drug Discovery
The validation of synthetic routes for complex piperidine-containing molecules is a critical endeavor in the advancement of pharmaceutical research and development. While traditional multi-step syntheses have been the bedrock of organic chemistry, novel approaches, such as the combination of biocatalysis and nickel-catalyzed cross-coupling, offer significant advantages in terms of step economy and overall efficiency.[1] Similarly, multi-component reactions provide a powerful tool for the rapid generation of molecular diversity in a single pot.[3]
By presenting a clear, data-driven comparison of these methodologies, this guide aims to empower researchers to make informed decisions when selecting and validating synthetic routes. The detailed protocols and visual representations of key pathways provide a practical resource for the design and execution of efficient and robust syntheses of the next generation of piperidine-containing therapeutics. The continued development of innovative synthetic strategies will undoubtedly accelerate the pace of drug discovery and ultimately benefit patients worldwide.
References
A Researcher's Guide to the Acidity of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of substituted phenylboronic acids is paramount. Among these properties, acidity, quantified by the pKa value, plays a pivotal role in reaction kinetics, bioavailability, and formulation development. This guide provides a comparative analysis of the pKa values of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The acidity of phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). This modulation of acidity is crucial for applications ranging from organic synthesis to the design of sensors and therapeutic agents.
Comparative pKa Values of Substituted Phenylboronic Acids
The following table summarizes the experimentally determined pKa values for a range of substituted phenylboronic acids, providing a clear comparison of the electronic effects of different functional groups.
| Substituent | Position | pKa |
| -H | - | 8.83[1] |
| -CH3 | para | 9.15 |
| -OCH3 | para | 9.25[2] |
| -F | ortho | 8.78 |
| -F | meta | 8.35 |
| -F | para | 8.68[2][3] |
| -Cl | ortho | 8.12 |
| -Cl | meta | 8.02 |
| -Cl | para | 8.55 |
| -Br | ortho | 8.05 |
| -Br | meta | 8.01 |
| -Br | para | 8.52 |
| -I | ortho | 8.15 |
| -I | meta | 8.09 |
| -I | para | 8.58 |
| -CN | meta | 7.50 |
| -CN | para | 7.82 |
| -NO2 | meta | 7.22 |
| -NO2 | para | 7.08 |
| -CF3 | meta | 7.90 |
| -CF3 | para | 8.4[4] |
Understanding Substituent Effects on Acidity
The acidity of phenylboronic acid is determined by the stability of its corresponding boronate anion. Substituents on the phenyl ring influence this stability through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are strongly electron-withdrawing. They pull electron density away from the boronic acid group, stabilizing the negatively charged boronate anion through inductive and/or resonance effects. This increased stability of the conjugate base leads to a stronger acid and thus a lower pKa value. The effect is generally more pronounced when the substituent is in the para or ortho position, where resonance effects can play a more significant role.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) and methoxy (-OCH3) are electron-donating. They push electron density towards the boronic acid group, destabilizing the boronate anion. This destabilization makes the corresponding acid weaker, resulting in a higher pKa value.
The relationship between substituent electronic effects and the acidity of phenylboronic acids can be visualized and quantified using a Hammett plot, which correlates the pKa values with the substituent's Hammett constant (σ).[2][5]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for reliable structure-activity relationship studies. The most common methods employed are potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base) to a solution of the phenylboronic acid and monitoring the resulting pH change with a pH meter.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a solution of the substituted phenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent, usually water or a water/co-solvent mixture for poorly soluble compounds.
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[1]
-
-
Titration Procedure:
-
Place a known volume of the phenylboronic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
-
Spectrophotometric Titration
This technique is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
-
Measurement Procedure:
-
Add a small, constant aliquot of the phenylboronic acid stock solution to separate cuvettes containing each of the buffer solutions.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the acidic and basic forms of the compound show the largest difference in absorbance.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Visualizing Substituent Effects
The following diagram illustrates the workflow for evaluating the effect of substituents on the acidity of phenylboronic acids.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Reactivity of Electron-Rich vs. Electron-Poor Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key component in this reaction is the organoboron reagent, typically an arylboronic acid. The electronic properties of the substituents on the arylboronic acid can significantly influence the reaction's outcome. This guide provides an objective comparison of the reactivity between electron-rich and electron-poor arylboronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and troubleshooting.
The Duality of Electronic Effects in Suzuki-Miyaura Coupling
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of several factors, with the transmetalation step being frequently implicated as rate-determining. Conventional wisdom suggests that electron-donating groups (EDGs) on the arylboronic acid enhance its nucleophilicity, thereby facilitating the transfer of the aryl group from boron to the palladium catalyst. Conversely, electron-withdrawing groups (EWGs) are often thought to diminish reactivity by reducing the aryl group's nucleophilicity.
However, experimental evidence reveals a more complex picture. While the above trend often holds true in palladium-catalyzed systems, the choice of catalyst, ligands, and reaction conditions can lead to inverted reactivity profiles. For instance, in certain nickel-catalyzed Suzuki-Miyaura reactions, electron-poor arylboronic acids have demonstrated higher reactivity than their electron-rich or neutral counterparts.[1] This is attributed to a faster transmetalation step with the nickel complex under specific conditions.[1] Furthermore, electron-poor arylboronic acids can be more susceptible to side reactions like protodeboronation, which can lower yields.[1][2]
Quantitative Comparison of Reactivity
The following table summarizes the performance of various electron-rich and electron-poor arylboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data is compiled from various literature sources to provide a comparative overview.
| Arylboronic Acid | Substituent | Electronic Nature | Typical Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Rich | 85-95 | Generally high reactivity and good yields. |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | -CH₃ | Electron-Rich | 80-90 | Good reactivity, often used as a standard. |
| Phenylboronic acid | -H | Neutral | 75-85 | Baseline reactivity for comparison. |
| 4-Chlorophenylboronic acid | -Cl | Electron-Poor | 60-75 | Reduced reactivity compared to electron-rich analogues. |
| 4-Trifluoromethylphenylboronic acid | -CF₃ | Electron-Poor | 50-65 | Significantly lower yields under standard conditions.[1] |
| 4-Nitrophenylboronic acid | -NO₂ | Electron-Poor | 40-60 | Often challenging due to low nucleophilicity and potential for side reactions. |
Note: Yields are indicative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of different arylboronic acids under consistent conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (electron-rich or electron-poor, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (10 mL) via syringe.
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield and characterize the product using standard analytical techniques (NMR, MS).
Experimental Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for conducting a comparative study on the reactivity of electron-rich and electron-poor arylboronic acids.
Figure 1. A schematic workflow detailing the key stages for a comparative analysis of arylboronic acid reactivity.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Piperidine-1-carbonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Piperidine-1-carbonyl)phenylboronic acid, ensuring a safe laboratory environment and adherence to regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for similar boronic acid derivatives, this compound should be treated as hazardous waste.[1] Inhalation of dust may cause respiratory irritation, and contact with skin or eyes can lead to irritation.[2][3][4]
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing the following PPE:[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile or neoprene gloves.[1]
-
Body Protection: A fully fastened lab coat.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[5][6]
II. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, bench paper, and other contaminated disposable materials should be collected in a designated solid hazardous waste container.[1]
-
Unused/Expired Chemical: Unwanted solid this compound should be treated as hazardous waste and placed in a sealed, labeled container.
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected in a designated liquid hazardous waste container.
-
Rinsates: Rinsates from the decontamination of glassware should also be collected as liquid hazardous waste.[1]
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[1][2]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable solvent to remove the bulk of the boronic acid residue. Collect this solvent as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] This rinsate should also be collected as hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the rinse water collected as hazardous waste.[1]
-
Drying: Allow cleaned glassware to air dry completely in a well-ventilated area.[1]
5. Accidental Spills:
-
Containment: In the event of a spill, prevent further spread.[5]
-
Cleanup: For solid spills, avoid dust formation.[5][7] Carefully sweep or vacuum the material and place it into a suitable container for disposal.[3][7]
-
Ventilation: Ensure adequate ventilation during cleanup.[3][7]
6. Waste Storage and Pickup:
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed disposal company.[1][6]
III. Chemical and Physical Properties
A summary of relevant data for boronic acid derivatives is presented below. Note that specific data for this compound may not be fully available, and information from similar compounds is used as a reference.
| Property | Data | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |
| Hazardous Decomposition Products | Carbon oxides, Boron oxides, Nitrogen oxides. | [3] |
IV. Disposal Workflow
References
Personal protective equipment for handling 4-(Piperidine-1-carbonyl)phenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Piperidine-1-carbonyl)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks.[4] Do not eat, drink, or smoke in the laboratory.[4] Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5][6] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | To prevent respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[2] Use a spatula for transfers. If transferring to a solution, add the solid to the solvent slowly.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.
-
-
Spill Response:
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][4]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible container.[1][5] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[5]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
